1-Boc-5-Cyano-3-formylindole
Description
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 5-cyano-3-formylindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O3/c1-15(2,3)20-14(19)17-8-11(9-18)12-6-10(7-16)4-5-13(12)17/h4-6,8-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLUMALLEGSYCHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)C#N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654306 | |
| Record name | tert-Butyl 5-cyano-3-formyl-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914348-93-9 | |
| Record name | tert-Butyl 5-cyano-3-formyl-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654306 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-depth Technical Guide to 1-Boc-5-cyano-3-formylindole
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Boc-5-cyano-3-formylindole is a synthetic organic compound that holds significant potential as a versatile building block in medicinal chemistry and drug discovery. Its unique trifunctional nature, featuring a Boc-protected indole nitrogen, a cyano group, and a formyl group, allows for diverse chemical modifications, making it an attractive scaffold for the synthesis of complex heterocyclic molecules. This technical guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of this compound, with a focus on its relevance to researchers and professionals in the field of drug development.
Chemical Properties
This compound, also known as tert-butyl 5-cyano-3-formyl-1H-indole-1-carboxylate, is a solid compound at room temperature. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen enhances its stability and solubility in common organic solvents, facilitating its use in a variety of chemical reactions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₅H₁₄N₂O₃ | [1] |
| Molecular Weight | 270.3 g/mol | [1] |
| CAS Number | 914348-93-9 | [1] |
| Appearance | Solid | [2] |
| Purity | Typically ≥95% | [3][4] |
| Storage | 2-8°C, under inert gas atmosphere | [4] |
Synthesis and Reactivity
-
Boc Protection: The nitrogen of the indole ring of 5-cyanoindole would be protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base, such as triethylamine or DMAP, in an appropriate solvent like dichloromethane or THF.
-
Formylation: The C3 position of the Boc-protected 5-cyanoindole would then be formylated. A common method for this transformation is the Vilsmeier-Haack reaction, which utilizes a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF).
The reactivity of this compound is dictated by its three functional groups:
-
Formyl Group: The aldehyde functionality at the C3 position is a versatile handle for various chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in condensation reactions (e.g., Knoevenagel, Wittig) to introduce further complexity.
-
Cyano Group: The nitrile group at the C5 position can be hydrolyzed to a carboxylic acid or a primary amide, or it can be reduced to a primary amine. It can also participate in cycloaddition reactions.
-
Boc-Protected Indole: The Boc group can be readily removed under acidic conditions (e.g., with trifluoroacetic acid) to deprotect the indole nitrogen, allowing for subsequent N-alkylation or N-arylation reactions.
Potential Applications in Drug Discovery
The indole scaffold is a privileged structure in medicinal chemistry, found in numerous natural products and synthetic drugs. The specific substitution pattern of this compound makes it a valuable intermediate for the synthesis of novel therapeutic agents.
While direct biological activity data for this compound is not extensively reported, its derivatives have been investigated for a range of therapeutic targets. For instance, indole derivatives bearing a cyano group have shown potential as xanthine oxidase inhibitors for the treatment of hyperuricemia and gout.[5][6] Furthermore, the indole-3-carboxaldehyde moiety is a known scaffold for compounds with diverse biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties.[7]
The trifunctional nature of this molecule allows for the generation of diverse chemical libraries through combinatorial chemistry approaches, which can be screened for activity against various biological targets.
Logical Workflow for a Medicinal Chemistry Campaign:
References
- 1. cenmed.com [cenmed.com]
- 2. benchchem.com [benchchem.com]
- 3. calpaclab.com [calpaclab.com]
- 4. tert-Butyl 5-cyano-3-formyl-1H-indole-1-carboxylate [myskinrecipes.com]
- 5. Design, synthesis, and biological evaluation of N-(3-cyano-1H-indol-5/6-yl)-6-oxo-1,6-dihydropyrimidine-4-carboxamides and 5-(6-oxo-1,6-dihydropyrimidin-2-yl)-1H-indole-3-carbonitriles as novel xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-(3-cyano-1H-indol-5-yl)isonicotinamide and N-(3-cyano-1H-indol-5-yl)-1H-benzo[d]imidazole-5-carboxamide derivatives: Novel amide-based xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-Boc-5-cyano-3-formylindole: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Boc-5-cyano-3-formylindole is a versatile heterocyclic compound that serves as a key building block in the synthesis of complex molecules with significant therapeutic potential. Its unique trifunctional nature, featuring a protected indole nitrogen, a cyano group, and a formyl group, allows for selective chemical modifications at multiple positions. This guide provides a comprehensive overview of the structure, synthesis, and known applications of this compound, with a focus on its role as a pharmaceutical intermediate in drug discovery, particularly in the development of kinase inhibitors.
Chemical Structure and Properties
This compound, also known as tert-butyl 5-cyano-3-formyl-1H-indole-1-carboxylate, is a derivative of the indole heterocyclic system. The tert-butyloxycarbonyl (Boc) group at the 1-position serves as a protecting group for the indole nitrogen, enhancing the compound's stability and solubility in organic solvents, which is advantageous for multi-step organic syntheses. The cyano group at the 5-position and the formyl (aldehyde) group at the 3-position are key reactive sites that can be further functionalized.
Below is a table summarizing the key chemical and physical properties of this compound.
| Property | Value |
| Molecular Formula | C₁₅H₁₄N₂O₃ |
| Molecular Weight | 270.28 g/mol |
| CAS Number | 914348-93-9 |
| Appearance | Solid |
| Isomeric SMILES | CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)C#N)C=O[1] |
Note: Experimental data such as melting point and detailed spectral data (NMR, IR) are not consistently reported in publicly available literature and should be determined empirically upon synthesis or acquisition.
Synthesis of this compound
The synthesis of this compound typically involves a two-step process starting from 5-cyanoindole: protection of the indole nitrogen followed by formylation at the C3 position.
Logical Synthesis Workflow
Caption: General synthetic workflow for this compound.
Experimental Protocol: A Representative Synthesis
Step 1: Synthesis of 1-Boc-5-cyanoindole
-
Materials:
-
5-Cyanoindole
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous tetrahydrofuran (THF) or acetonitrile
-
-
Procedure:
-
Dissolve 5-cyanoindole (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add di-tert-butyl dicarbonate (1.1 - 1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., ethyl acetate/hexane gradient) to afford 1-Boc-5-cyanoindole.
-
Step 2: Synthesis of this compound (Vilsmeier-Haack Reaction)
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heterocyclic compounds.[2][3]
-
Materials:
-
1-Boc-5-cyanoindole
-
Anhydrous N,N-dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM) or 1,2-dichloroethane (DCE)
-
Aqueous sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) solution
-
-
Procedure:
-
In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, cool anhydrous DMF in an ice bath (0 °C).
-
Slowly add phosphorus oxychloride (1.1 - 1.5 eq) dropwise to the cold DMF, maintaining the temperature below 5 °C. This forms the Vilsmeier reagent in situ.
-
Stir the mixture at 0 °C for 30-60 minutes.
-
Add a solution of 1-Boc-5-cyanoindole (1.0 eq) in anhydrous DMF or DCM dropwise to the Vilsmeier reagent, keeping the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Carefully quench the reaction by pouring it onto a mixture of ice and aqueous sodium hydroxide or sodium bicarbonate solution.
-
Stir the mixture until the intermediate iminium salt is fully hydrolyzed.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to yield this compound.
-
Applications in Drug Discovery and Development
The indole scaffold is a privileged structure in medicinal chemistry due to its presence in a wide range of biologically active natural products and synthetic drugs. The functional groups on this compound make it a valuable intermediate for the synthesis of more complex molecules, particularly in the area of kinase inhibitors.
Role as a Pharmaceutical Intermediate
The aldehyde and nitrile functionalities of this compound serve as reactive handles for further chemical transformations, such as condensation reactions, reductions, or cyclizations.[4] This allows for the construction of diverse molecular scaffolds.
Potential in Kinase Inhibitor Synthesis
Protein kinases are a crucial class of enzymes that regulate a wide array of cellular processes. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Consequently, the development of kinase inhibitors is a major focus of modern drug discovery.
The this compound scaffold can be elaborated into fused heterocyclic systems that are known to interact with the ATP-binding site of various kinases.[5] While specific examples of drugs synthesized directly from this compound are not prominent in the literature, its structural motifs are present in known kinase inhibitors. For instance, substituted 3-cyanoquinolines have been patented as protein tyrosine kinase inhibitors.[6] The indole core, combined with a cyano group, can be a key pharmacophoric element.
Exemplary Reaction Pathway in Drug Intermediate Synthesis
The following diagram illustrates a hypothetical, yet chemically reasonable, reaction of this compound to form a more complex heterocyclic system, which could be a precursor to a kinase inhibitor.
Caption: Hypothetical reaction of this compound.
Conclusion
This compound is a valuable synthetic intermediate with significant potential in drug discovery and development. Its trifunctional nature allows for diverse and selective chemical modifications, making it an attractive starting material for the synthesis of complex heterocyclic compounds. While detailed public data on this specific molecule is limited, its structural features and the reactivity of its functional groups strongly suggest its utility in the creation of novel therapeutic agents, particularly in the field of kinase inhibition. Further research and publication of detailed synthetic protocols and characterization data would greatly benefit the scientific community.
References
- 1. cenmed.com [cenmed.com]
- 2. PubChemLite - Tert-butyl 5-cyano-3-formyl-6-(trifluoromethyl)-1h-indole-1-carboxylate (C16H13F3N2O3) [pubchemlite.lcsb.uni.lu]
- 3. PubChemLite - Tert-butyl 5-formyl-1h-indole-1-carboxylate (C14H15NO3) [pubchemlite.lcsb.uni.lu]
- 4. tert-Butyl 5-cyano-3-formyl-1H-indole-1-carboxylate [myskinrecipes.com]
- 5. WO2014173289A1 - Fused heterocyclic compounds as protein kinase inhibitors - Google Patents [patents.google.com]
- 6. Substituted 3-cyanoquinolines as protein tyrosine kinase inhibitors - Patent CN-1320118-A - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis of 1-Boc-5-cyano-3-formylindole
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1-Boc-5-cyano-3-formylindole, a key building block in medicinal chemistry. This document details the synthetic pathway, experimental protocols, and quantitative data to support researchers in the successful preparation of this versatile intermediate.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved in a three-step sequence starting from the commercially available 5-bromoindole. The overall strategy involves:
-
Cyanation: Conversion of 5-bromoindole to 5-cyanoindole.
-
Boc Protection: Protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group.
-
Formylation: Introduction of a formyl group at the C3 position of the indole ring via a Vilsmeier-Haack reaction.
This synthetic route is efficient and provides good overall yields, making it suitable for laboratory-scale synthesis.
Caption: Synthetic pathway for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the synthesis.
| Step | Reaction | Starting Material | Product | Reagents | Solvent | Yield (%) |
| 1 | Cyanation | 5-Bromoindole | 5-Cyanoindole | Cuprous Cyanide (CuCN) | N-methylpyrrolidine | 98.6 |
| 2 | Boc Protection | 5-Cyanoindole | 1-Boc-5-cyanoindole | Di-tert-butyl dicarbonate (Boc)₂O, Cesium Fluoride (CsF) | Acetonitrile (MeCN) | 80 |
| 3 | Formylation | 1-Boc-5-cyanoindole | This compound | Phosphorus oxychloride (POCl₃), Dimethylformamide (DMF) | Dichloromethane (DCM) | Not Reported |
Experimental Protocols
Step 1: Synthesis of 5-Cyanoindole from 5-Bromoindole
Reaction:
5-Cyanoindole + (Boc)₂O --(CsF, MeCN)--> 1-Boc-5-cyanoindole
1-Boc-5-cyanoindole + POCl₃ + DMF --> this compound
Caption: Experimental workflow for the synthesis of this compound.
An In-depth Technical Guide to 1-Boc-5-cyano-3-formylindole: A Key Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-Boc-5-cyano-3-formylindole, a strategically functionalized indole derivative, has emerged as a valuable building block in medicinal chemistry and drug discovery. The presence of a cyano group at the 5-position, a formyl group at the 3-position, and a Boc-protecting group on the indole nitrogen provides a versatile scaffold for the synthesis of complex heterocyclic systems. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis, and its potential applications in the development of novel therapeutics, particularly as a precursor to kinase inhibitors.
Chemical Properties and Data
This compound, also known as tert-butyl 5-cyano-3-formyl-1H-indole-1-carboxylate, is a stable, solid organic compound. The Boc (tert-butyloxycarbonyl) group serves as a protecting group for the indole nitrogen, enhancing its stability and solubility in organic solvents, which is advantageous for multi-step synthetic sequences.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₁₄N₂O₃ | [1] |
| Molecular Weight | 270.3 g/mol | [1] |
| CAS Number | 914348-93-9 | |
| Appearance | Solid | |
| Purity | Typically ≥95% |
Spectroscopic data for the closely related compound, 1H-indole-3-carboxaldehyde, is available and can serve as a reference for spectral interpretation.[2][3]
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-step process starting from 5-cyanoindole. The first step involves the protection of the indole nitrogen with a Boc group, followed by formylation at the C3 position, most commonly via the Vilsmeier-Haack reaction.[4][5][6]
Step 1: N-Boc Protection of 5-Cyanoindole
Experimental Protocol:
-
To a solution of 5-cyanoindole in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM), add di-tert-butyl dicarbonate (Boc₂O) and a catalytic amount of a base like 4-dimethylaminopyridine (DMAP).
-
Stir the reaction mixture at room temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting crude 1-Boc-5-cyanoindole by column chromatography on silica gel.
Step 2: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic and heterocyclic compounds.[4][5][6]
Experimental Protocol:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), cool a solution of N,N-dimethylformamide (DMF) in an anhydrous solvent like dichloromethane (DCM).
-
Slowly add phosphorus oxychloride (POCl₃) to the cooled DMF solution while maintaining the low temperature. This in situ generates the Vilsmeier reagent.
-
To this freshly prepared Vilsmeier reagent, add a solution of 1-Boc-5-cyanoindole in anhydrous DCM dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by pouring it into a cold aqueous solution of a base, such as sodium bicarbonate or sodium hydroxide.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Reactivity and Applications in Drug Discovery
The strategic placement of functional groups on the this compound scaffold makes it a highly versatile intermediate for the synthesis of diverse and complex molecules.
-
The Formyl Group (C3-position): The aldehyde functionality is a key handle for various chemical transformations, including reductive amination, Wittig reactions, and condensation reactions to form Schiff bases or other heterocyclic rings.[7]
-
The Cyano Group (C5-position): The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to construct fused ring systems.
-
The Boc-Protected Nitrogen (N1-position): The Boc group can be readily removed under acidic conditions to deprotect the indole nitrogen, allowing for further functionalization at this position.
Precursor for Kinase Inhibitors
Substituted indoles are a prominent structural motif in a wide range of biologically active compounds, including numerous kinase inhibitors used in oncology.[8][9] The scaffold of this compound provides an excellent starting point for the synthesis of novel kinase inhibitors. The various functional groups allow for the introduction of different substituents to optimize binding affinity and selectivity for specific kinase targets. For instance, the formyl group can be used to build a side chain that interacts with the hinge region of a kinase, while the cyano group can be modified to interact with other pockets of the ATP-binding site.
Signaling Pathways and Biological Relevance
While specific studies on the biological activity of this compound itself are limited, the broader class of substituted indoles is known to interact with various signaling pathways implicated in diseases such as cancer. For example, indole derivatives have been shown to inhibit Src kinase, a non-receptor tyrosine kinase that plays a crucial role in cell proliferation, survival, and migration.[8] Furthermore, the indole nucleus is a common feature in compounds targeting pathways regulated by vascular endothelial growth factor (VEGF), platelet-derived growth factor (PDGF), and fibroblast growth factor (FGF) receptors, which are key drivers of angiogenesis.[9] The versatility of this compound makes it a promising starting material for the development of inhibitors targeting these and other critical signaling pathways.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential in drug discovery and development. Its well-defined structure and multiple reactive sites allow for the facile synthesis of complex heterocyclic compounds, particularly those designed as kinase inhibitors. The synthetic protocols outlined in this guide provide a clear pathway for its preparation, enabling researchers to leverage this important building block in their quest for novel therapeutics. Further investigation into the biological activities of derivatives synthesized from this scaffold is warranted and holds promise for the identification of new drug candidates targeting a range of diseases.
References
- 1. rsc.org [rsc.org]
- 2. Indole-3-Carboxaldehyde | C9H7NO | CID 10256 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1H-Indole-3-carboxaldehyde [webbook.nist.gov]
- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 6. ijpcbs.com [ijpcbs.com]
- 7. researchgate.net [researchgate.net]
- 8. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 9. Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120) - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Role of 1-Boc-5-cyano-3-formylindole in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of contemporary drug discovery, the indole scaffold remains a cornerstone for the development of novel therapeutic agents due to its prevalence in biologically active natural products and its versatile chemical reactivity. Among the vast array of functionalized indole building blocks, 1-Boc-5-cyano-3-formylindole has emerged as a pivotal intermediate, particularly in the synthesis of complex molecules targeting the central nervous system. The strategic placement of the cyano group at the 5-position, a formyl group at the 3-position, and a tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen provides a unique combination of reactivity and stability, making it an invaluable tool for medicinal chemists. This technical guide delineates the synthesis, key reactions, and significant applications of this compound in medicinal chemistry, with a focus on its role in the synthesis of the antidepressant drug Vilazodone and other bioactive molecules.
Synthesis of the Core Scaffold: this compound
The preparation of this compound is crucial for its application as a building block. While specific literature detailing its synthesis is sparse, established organic chemistry principles point towards two primary and efficient synthetic routes starting from 1-Boc-5-cyanoindole.
Experimental Protocol: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds.
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, cool a solution of N,N-dimethylformamide (DMF, 3.0 equivalents) in an anhydrous solvent such as dichloromethane (DCM) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF solution, maintaining the temperature below 5 °C. Stir the mixture for 30 minutes at 0 °C to form the Vilsmeier reagent.
-
Dissolve 1-Boc-5-cyanoindole (1.0 equivalent) in anhydrous DCM and add it dropwise to the freshly prepared Vilsmeier reagent.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker of crushed ice and basify with a saturated aqueous solution of sodium bicarbonate until the pH is ~8.
-
Extract the aqueous layer with DCM (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound.
Experimental Protocol: Ortho-Lithiation and Formylation
Directed ortho-metalation is another powerful strategy for the regioselective functionalization of aromatic rings.
Procedure:
-
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, dissolve 1-Boc-5-cyanoindole (1.0 equivalent) in anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of s-butyllithium (s-BuLi, 1.1 equivalents) in cyclohexane dropwise, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add anhydrous N,N-dimethylformamide (DMF, 2.0 equivalents) dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield this compound.
Application in the Synthesis of Vilazodone
A significant application of this compound is as a key precursor in the synthesis of Vilazodone, a potent antidepressant. Vilazodone functions as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT₁ₐ receptor. The synthesis involves the elaboration of the 3-formyl group into a 4-chlorobutyl side chain, which is then coupled with the piperazine moiety of the second key intermediate.
Synthetic Pathway to Vilazodone
The formyl group of this compound can be converted to the required butyl side chain through a series of standard organic transformations, such as a Wittig reaction followed by reduction, or a Grignard reaction followed by deoxygenation and halogenation. A more direct route from a related precursor involves a Friedel-Crafts acylation of 1-Boc-5-cyanoindole with 4-chlorobutyryl chloride, followed by reduction of the resulting ketone.
Experimental Protocols for Vilazodone Synthesis
The following protocols are adapted from literature procedures for the synthesis of Vilazodone, highlighting the steps where this compound derivatives are key.
Step 1: Friedel-Crafts Acylation of 1-Boc-5-cyanoindole
-
Reactants: 1-Boc-5-cyanoindole, 4-chlorobutyryl chloride, Aluminum chloride (AlCl₃)
-
Solvent: Dichloromethane (DCM) and Nitromethane
-
Procedure: To a cooled suspension of AlCl₃ in DCM/nitromethane, 4-chlorobutyryl chloride is added, followed by a solution of 1-Boc-5-cyanoindole. The reaction is stirred at 0-10 °C for 2-4 hours. Work-up involves quenching with ice-water, extraction, and purification.
-
Yield: 68-70%
Step 2: Reduction of the Ketone
-
Reactant: 1-Boc-3-(4-chlorobutyryl)-5-cyanoindole
-
Reagents: Sodium borohydride (NaBH₄), Trifluoroacetic acid (TFA)
-
Solvent: Tetrahydrofuran (THF)
-
Procedure: To a solution of the ketone in THF, TFA is added, followed by the portion-wise addition of NaBH₄ at low temperature. The reaction is stirred for 2-12 hours at room temperature. Aqueous work-up and extraction yield the reduced product.
-
Yield: 71-95%
Step 3: Boc Deprotection
-
Reactant: 1-Boc-3-(4-chlorobutyl)-5-cyanoindole
-
Reagent: Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl)
-
Solvent: Dichloromethane (DCM)
-
Procedure: The Boc-protected intermediate is treated with an acid like TFA in DCM at room temperature until deprotection is complete, as monitored by TLC. The solvent and excess acid are removed under reduced pressure.
Step 4: Condensation with 5-(1-piperazinyl)benzofuran-2-carboxamide
-
Reactants: 3-(4-chlorobutyl)-5-cyanoindole, 5-(1-piperazinyl)benzofuran-2-carboxamide
-
Reagents: Sodium bicarbonate (NaHCO₃), Potassium iodide (KI)
-
Solvent: N,N-Dimethylformamide (DMF)
-
Procedure: The two intermediates are heated in DMF in the presence of a base and a catalytic amount of KI at 85-100 °C overnight. The product precipitates upon pouring the reaction mixture into ice water and is collected by filtration.
-
Yield: ~78%
Biological Activities of 5-Cyanoindole Derivatives
The 5-cyanoindole moiety, a key feature of this compound, is present in a variety of biologically active compounds. The cyano group can act as a hydrogen bond acceptor and can be metabolically stable, making it an attractive substituent in drug design.
Dopamine D4 Receptor Ligands
Derivatives of 5-cyanoindole have shown high affinity for the dopamine D4 receptor, a target for antipsychotic drugs.
| Compound Class | Biological Target | Affinity (Ki) |
| 2-Aminomethyl-5-cyanoindoles | Dopamine D4 Receptor | 0.52 - 1.0 nM |
Antibacterial Agents
Spiro[indole-3,4'-pyridine] derivatives synthesized from 5-cyanoindole have demonstrated promising antibacterial activity.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
| 2′-amino-3′-cyano-5-methyl-2-oxo-6′-{[2-oxo-2-(p-tolylamino)ethyl]thio}-1′H-spiro-[indoline-3,4′-pyridine]-5′-carboxamide | Pseudomonas aeruginosa ATCC 27853 | 12.5 µg/mL[1] |
Ligands for α-Synuclein Aggregates
Cyano-substituted indole derivatives have been investigated as potential imaging agents for α-synuclein aggregates, which are implicated in Parkinson's disease.
| Compound | Biological Target | Affinity (Ki) |
| Radioiodinated 3-substituted-N-benzyl-5-cyanoindole | α-synuclein fibrils | 17.4 ± 5.6 nM[2] |
Signaling Pathway of Vilazodone
Vilazodone's therapeutic effect in depression is attributed to its dual mechanism of action on the serotonergic system.
Vilazodone's primary actions are:
-
Inhibition of the Serotonin Transporter (SERT): By blocking SERT, Vilazodone prevents the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration of serotonin in the synapse, enhancing serotonergic neurotransmission.
-
Partial Agonism at the 5-HT₁ₐ Receptor: Vilazodone acts as a partial agonist at both presynaptic 5-HT₁ₐ autoreceptors and postsynaptic 5-HT₁ₐ receptors. Its action at presynaptic autoreceptors helps to modulate the negative feedback loop that can limit serotonin release, while its agonism at postsynaptic receptors directly contributes to the therapeutic effect.
This compound stands out as a highly valuable and versatile building block in medicinal chemistry. Its utility is prominently demonstrated in the synthesis of the antidepressant Vilazodone, where it serves as a key precursor for the construction of the drug's core structure. The strategic positioning of its functional groups allows for a wide range of chemical manipulations, enabling the synthesis of diverse and complex bioactive molecules. The derivatives of the 5-cyanoindole scaffold have shown significant potential in targeting various biological systems, including neurotransmitter receptors and bacterial enzymes. This technical guide provides a comprehensive overview for researchers and drug development professionals, highlighting the synthetic pathways, experimental considerations, and biological significance of this important chemical entity, thereby underscoring its continued relevance in the quest for novel therapeutics.
References
The Strategic Intermediate: A Technical Guide to 1-Boc-5-cyano-3-formylindole for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-5-cyano-3-formylindole, a synthetically derived indole scaffold, has emerged as a valuable intermediate in the field of medicinal chemistry. Its trifunctional nature, featuring a protected nitrogen, a reactive aldehyde at the C3 position, and a cyano group at the C5 position, makes it a versatile building block for the synthesis of complex heterocyclic systems. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic route based on established chemical principles, and its potential applications in the development of novel therapeutics, particularly kinase inhibitors.
Chemical and Physical Properties
This compound, also known as tert-butyl 5-cyano-3-formyl-1H-indole-1-carboxylate, is a stable solid at room temperature. The tert-butyloxycarbonyl (Boc) protecting group on the indole nitrogen enhances its solubility in common organic solvents and prevents unwanted side reactions during subsequent synthetic transformations.
| Property | Value | Source |
| CAS Number | 914348-93-9 | [1][2] |
| Molecular Formula | C₁₅H₁₄N₂O₃ | [1][2][3] |
| Molecular Weight | 270.3 g/mol | [1][3] |
| Appearance | Solid | Inferred from related compounds |
| Purity | Typically ≥95% | [2] |
| Storage | 2-8°C, under inert gas atmosphere | [2] |
Synthesis and Experimental Protocols
While a specific, peer-reviewed synthesis for this compound is not extensively detailed in the literature, a logical and efficient two-step synthetic pathway can be proposed based on well-established indole chemistry. The synthesis commences with the commercially available 5-cyanoindole.
Logical Synthetic Workflow
The synthesis can be envisioned as a two-step process: first, the protection of the indole nitrogen with a Boc group, followed by the introduction of a formyl group at the C3 position, likely via a Vilsmeier-Haack reaction.
Caption: Plausible synthetic workflow for this compound.
Step 1: Boc Protection of 5-Cyanoindole (Hypothetical Protocol)
This procedure is based on standard protocols for the N-protection of indoles.
-
Materials: 5-cyanoindole, di-tert-butyl dicarbonate ((Boc)₂O), a suitable base (e.g., triethylamine or 4-dimethylaminopyridine (DMAP)), and an aprotic solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM)).
-
Procedure:
-
Dissolve 5-cyanoindole (1 equivalent) in the chosen aprotic solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Add the base (1.1-1.5 equivalents).
-
To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.2 equivalents) portion-wise or as a solution in the same solvent.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield 1-Boc-5-cyanoindole.
-
Step 2: Vilsmeier-Haack Formylation of 1-Boc-5-cyanoindole (Hypothetical Protocol)
The Vilsmeier-Haack reaction is a classic and effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles.[4][5][6]
-
Materials: 1-Boc-5-cyanoindole, phosphorus oxychloride (POCl₃), and N,N-dimethylformamide (DMF).
-
Procedure:
-
In a three-necked flask equipped with a stirrer and under an inert atmosphere, cool DMF (solvent and reagent) in an ice-salt bath.
-
Slowly add phosphorus oxychloride (typically 1-1.5 equivalents) to the cooled DMF, maintaining a low temperature. This forms the Vilsmeier reagent in situ.[7]
-
To this mixture, add a solution of 1-Boc-5-cyanoindole (1 equivalent) in DMF dropwise, ensuring the temperature does not rise significantly.
-
After the addition is complete, allow the reaction mixture to stir at room temperature or with gentle heating, monitoring the progress by TLC.
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Basify the aqueous solution with a base such as sodium hydroxide or sodium bicarbonate until the product precipitates.
-
Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum.
-
If necessary, recrystallize or purify the crude product by column chromatography to obtain pure this compound.
-
Applications in Drug Discovery
The strategic placement of the cyano and formyl groups on the 1-Boc-indole scaffold makes this molecule a highly valuable precursor for the synthesis of a variety of bioactive compounds. Commercial suppliers indicate its utility in the development of kinase inhibitors and other biologically active molecules aimed at treating cancer, inflammation, and central nervous system disorders.[2]
Role as a Precursor to Kinase Inhibitors
The indole nucleus is a common feature in many kinase inhibitors. The 3-formyl group of this compound can be readily transformed into various functionalities that can interact with the hinge region of a kinase's ATP binding site. The 5-cyano group can serve as a hydrogen bond acceptor or be further elaborated to occupy other pockets within the enzyme's active site.
Hypothetical Drug Synthesis Workflow
The following diagram illustrates a generalized workflow where this compound serves as a key intermediate in the synthesis of a hypothetical kinase inhibitor.
Caption: Generalized workflow for the synthesis of a kinase inhibitor.
Conclusion
This compound represents a strategically important and versatile intermediate for the synthesis of complex, biologically active molecules. Its synthesis, while not explicitly detailed in a single source, can be reliably achieved through standard and well-understood organic chemistry transformations. The presence of multiple functional groups allows for diverse chemical modifications, making it a valuable tool for medicinal chemists in the design and synthesis of next-generation therapeutics, particularly in the realm of kinase inhibitors. Further research into the full synthetic potential and biological applications of this compound is warranted.
References
- 1. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 2. tert-Butyl 5-cyano-3-formyl-1H-indole-1-carboxylate [myskinrecipes.com]
- 3. cenmed.com [cenmed.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. m.youtube.com [m.youtube.com]
Methodological & Application
Synthesis of Bioactive Chromene Derivatives Using 1-Boc-5-cyano-3-formylindole: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Indole and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous biologically active compounds. The functionalization of the indole nucleus provides a versatile platform for the discovery of novel therapeutic agents. This document details the synthesis of bioactive chromene derivatives utilizing 1-Boc-5-cyano-3-formylindole as a key starting material. The presented protocols focus on a multi-component reaction strategy, offering an efficient and atom-economical approach to complex molecular architectures. The synthesized indole-substituted chromene derivatives have shown potential as anticancer agents, and their biological activities are summarized herein.
Application: Synthesis of a Novel Indole-Substituted Tetrahydro-4H-chromene
This section outlines the synthesis of a novel chromene derivative, 2-amino-4-(1-Boc-5-cyano-1H-indol-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile, via a one-pot, three-component reaction. This reaction proceeds through a domino Knoevenagel-Michael cyclocondensation.
Experimental Protocol: Synthesis of 2-amino-4-(1-Boc-5-cyano-1H-indol-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
Materials:
-
This compound
-
Malononitrile
-
Dimedone (5,5-dimethyl-1,3-cyclohexanedione)
-
Piperidine (catalyst)
-
Ethanol (solvent)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a 50 mL round-bottom flask, combine this compound (1.0 mmol), malononitrile (1.0 mmol), and dimedone (1.0 mmol) in 20 mL of ethanol.
-
Add a catalytic amount of piperidine (2-3 drops) to the suspension.
-
Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, the solid product will precipitate out of the solution.
-
Collect the precipitate by filtration and wash with cold ethanol to remove any unreacted starting materials and catalyst.
-
Dry the product under vacuum to yield the pure 2-amino-4-(1-Boc-5-cyano-1H-indol-3-yl)-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile.
Expected Yield: Based on similar reactions, yields are expected to be in the range of 85-95%.
Reaction Workflow
Caption: Workflow for the synthesis of the target chromene derivative.
Biological Activity of Indole-Substituted Chromenes
Derivatives of 4H-chromene tethered to an indole moiety have demonstrated significant potential as anticancer agents.[1] The mechanism of action for many of these compounds involves the disruption of microtubule dynamics, which are crucial for cell division, leading to mitotic arrest and subsequent apoptosis.[2][3]
Quantitative Data: In Vitro Cytotoxicity
The following table summarizes the cytotoxic activity of representative indole-tethered chromene derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 4c | MCF-7 (Breast) | 7.9 | [1] |
| A549 (Lung) | 8.5 | [1] | |
| HeLa (Cervical) | 8.1 | [1] | |
| 4d | MCF-7 (Breast) | 8.8 | [1] |
| A549 (Lung) | 9.1 | [1] | |
| HeLa (Cervical) | 8.5 | [1] |
Note: The compounds listed are representative indole-tethered chromenes and not the exact product from the provided protocol. The data is intended to illustrate the potential bioactivity of this class of molecules.
Proposed Signaling Pathway: Induction of Apoptosis
The anticancer activity of indole-substituted chromenes is often attributed to their ability to induce apoptosis (programmed cell death). A proposed signaling pathway involves the activation of the extrinsic apoptotic pathway.[2]
Caption: Proposed mechanism of apoptosis induction by indole-substituted chromenes.
Conclusion
The use of this compound in multi-component reactions provides an efficient route to novel and complex heterocyclic molecules with significant biological potential. The described protocol for the synthesis of an indole-substituted tetrahydro-4H-chromene derivative is a practical example of this approach. The resulting class of compounds has demonstrated promising anticancer activity, warranting further investigation and development in the field of drug discovery. The provided data and pathway diagrams serve as a valuable resource for researchers exploring the therapeutic potential of these novel chemical entities.
References
- 1. Novel Indole-Tethered Chromene Derivatives: Synthesis, Cytotoxic Properties, and Key Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of New Chromene Derivatives Targeting Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1-Boc-5-cyano-3-formylindole as a Versatile Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-5-cyano-3-formylindole is a highly functionalized indole derivative that serves as a valuable starting material for the synthesis of a diverse range of biologically active molecules. The presence of three reactive sites—the Boc-protected nitrogen, the cyano group at the 5-position, and the formyl group at the 3-position—offers medicinal chemists a versatile platform for structural modifications to explore structure-activity relationships (SAR) and develop novel therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the discovery of potent and selective kinase inhibitors, a class of drugs with significant applications in oncology, inflammation, and neurodegenerative diseases.
Key Applications in Drug Discovery
The indole scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs and clinical candidates. The specific substitution pattern of this compound makes it an ideal precursor for the synthesis of inhibitors targeting various protein kinases, including:
-
Glycogen Synthase Kinase 3 (GSK-3): Implicated in the pathogenesis of Alzheimer's disease, bipolar disorder, and type 2 diabetes.
-
Rho-associated coiled-coil containing protein kinase (ROCK): A key regulator of cellular contraction and motility, making it a target for cardiovascular diseases and cancer.
-
Aurora Kinases: Essential for cell cycle regulation, their inhibition is a promising strategy for cancer therapy.
The cyano group at the 5-position can act as a crucial hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding site, a common feature in many kinase inhibitors. The formyl group at the C3 position provides a handle for introducing diverse substituents to probe different regions of the kinase active site, thereby modulating potency and selectivity.
Data Presentation: Bioactivity of Related 5-Cyanoindole Derivatives
While specific bioactivity data for compounds directly synthesized from this compound is not extensively available in the public domain, the following table summarizes the activity of closely related 5-cyano-oxindole and 7-azaindole derivatives, demonstrating the potential of the 5-cyanoindole scaffold in kinase inhibition.
| Compound Class | Target Kinase | IC50 (nM) | Cell-Based Activity | Reference |
| 5-Cyano-oxindole | GSK3β | 140 | - | [1] |
| 5-Cyano-oxindole | AMPK | >10,000 | - | [2] |
| 7-Azaindole | ROCK1 | 3 | - | [3] |
| 7-Azaindole | ROCK2 | 1 | - | [3] |
| Pyrazolo-pyridine | Aurora A | <10 | Antitumor activity in mice | [4] |
Experimental Protocols
The following protocols describe key synthetic transformations of this compound to generate libraries of potential kinase inhibitors.
Protocol 1: Synthesis of a Vinyl-Substituted Indole via Wittig Reaction
This protocol describes the conversion of the formyl group to a vinyl group, which can serve as a scaffold for further functionalization.
Reaction Scheme:
Caption: Wittig olefination of this compound.
Materials:
-
This compound
-
Appropriate phosphonium ylide (e.g., methyltriphenylphosphonium bromide for a terminal alkene)
-
Strong base (e.g., n-butyllithium or potassium tert-butoxide)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a stirred suspension of the phosphonium salt (1.2 equivalents) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add the strong base (1.1 equivalents) dropwise at 0 °C.
-
Allow the resulting ylide solution to stir at room temperature for 1 hour.
-
Cool the reaction mixture to 0 °C and add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NH4Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired vinyl-substituted indole.
Protocol 2: Synthesis of an Amine-Substituted Indole via Reductive Amination
This protocol details the conversion of the formyl group into a secondary or tertiary amine, a common moiety in kinase inhibitors.
Reaction Scheme:
Caption: Reductive amination of this compound.
Materials:
-
This compound
-
Desired primary or secondary amine (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
Procedure:
-
To a solution of this compound (1.0 equivalent) in DCE, add the desired amine (1.1 equivalents) and a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 1-2 hours to allow for iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Once the reaction is complete, quench by the addition of saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired amine-substituted indole.
Signaling Pathway Diagram
The following diagram illustrates a simplified signaling pathway involving ROCK, a potential target for inhibitors derived from this compound.
Caption: Simplified ROCK signaling pathway and point of inhibition.
Conclusion
This compound represents a valuable and versatile building block in the synthesis of novel drug candidates, particularly kinase inhibitors. The provided protocols for Wittig olefination and reductive amination offer robust methods for elaborating the core structure and generating diverse chemical libraries for biological screening. The demonstrated bioactivity of related 5-cyanoindole derivatives highlights the potential of this scaffold to yield potent and selective inhibitors for various therapeutic targets. Further exploration of the chemical space accessible from this intermediate is warranted to unlock its full potential in drug discovery.
References
- 1. Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The structural requirements of 3,5-substituted oxindoles that determine selective AMPK or GSK3β inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of potent and selective azaindole-based Rho kinase (ROCK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 3-Cyano-6-(5-methyl-3-pyrazoloamino)pyridines: selective Aurora A kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Detailed Experimental Protocol for the Synthesis of 1-Boc-5-cyano-3-formylindole
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step protocol for the synthesis of 1-Boc-5-cyano-3-formylindole, a valuable building block in medicinal chemistry and drug discovery. The protocol is divided into two main stages: the protection of the indole nitrogen of 5-cyanoindole with a tert-butyloxycarbonyl (Boc) group, followed by the formylation of the 3-position using the Vilsmeier-Haack reaction.
Introduction
Indole derivatives are a prominent class of heterocyclic compounds frequently found in the core structure of many pharmaceutical agents. The functionalization of the indole scaffold is a key strategy in the development of new therapeutic molecules. The title compound, this compound, incorporates three key functional groups: a Boc-protected nitrogen, a cyano group at the 5-position, and a formyl group at the 3-position. The Boc group serves as a common protecting group for the indole nitrogen, allowing for selective reactions at other positions. The cyano and formyl groups are versatile handles for further chemical transformations, making this compound a highly useful intermediate in the synthesis of more complex molecules.
Overall Reaction Scheme
The synthesis of this compound is achieved in two sequential steps starting from 5-cyanoindole.
Caption: Overall synthetic route to this compound.
Experimental Protocols
Step 1: Synthesis of 1-Boc-5-cyanoindole (tert-Butyl 5-cyano-1H-indole-1-carboxylate)
This procedure describes the protection of the nitrogen atom of 5-cyanoindole using di-tert-butyl dicarbonate ((Boc)₂O).
Materials:
-
5-Cyanoindole
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (Et₃N)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-cyanoindole (1.0 eq) in anhydrous THF.
-
To the stirred solution, add triethylamine (1.5 eq) and a catalytic amount of DMAP (0.1 eq).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in anhydrous THF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers and wash with 1 M HCl (2 x), followed by brine (1 x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford 1-Boc-5-cyanoindole as a solid.
Step 2: Synthesis of this compound (tert-Butyl 5-cyano-3-formyl-1H-indole-1-carboxylate)
This procedure details the formylation of the 3-position of 1-Boc-5-cyanoindole via the Vilsmeier-Haack reaction.[1][2]
Materials:
-
1-Boc-5-cyanoindole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Anhydrous Dichloromethane (DCM)
-
Ice-water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and under an inert atmosphere, add anhydrous DMF.
-
Cool the DMF to 0 °C in an ice-salt bath.
-
Slowly add phosphorus oxychloride (1.5 eq) dropwise to the cooled DMF, ensuring the temperature remains below 10 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the Vilsmeier reagent.
-
In a separate flask, dissolve 1-Boc-5-cyanoindole (1.0 eq) in anhydrous DCM.
-
Add the solution of 1-Boc-5-cyanoindole to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C.
-
Stir the reaction at this temperature for 2-4 hours, monitoring its progress by TLC.
-
Upon completion, carefully pour the reaction mixture into a beaker of ice-water with vigorous stirring.
-
Neutralize the mixture by the slow addition of saturated aqueous NaHCO₃ solution until the pH is ~7-8.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers and wash with brine (2 x).
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent to yield this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound. Please note that yields are representative and may vary depending on the reaction scale and purity of reagents.
| Step | Reactant | Molar Equiv. | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 5-Cyanoindole | 1.0 | (Boc)₂O (1.1 eq), Et₃N (1.5 eq), DMAP (0.1 eq) | THF | 0 to RT | 12-16 | 85-95 |
| 2 | 1-Boc-5-cyanoindole | 1.0 | POCl₃ (1.5 eq), DMF | DCM | 0 to 50 | 2-4 | 70-85 |
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Disclaimer: This protocol is intended for use by trained chemists in a properly equipped laboratory. Appropriate safety precautions should be taken at all times. The reaction conditions, particularly for the Vilsmeier-Haack formylation, may require optimization depending on the specific batch of reagents and reaction scale.
References
Application of 1-Boc-5-cyano-3-formylindole in the Synthesis of Potent Kinase Inhibitors
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, inflammation, and neurodegenerative disorders. Consequently, the development of small molecule kinase inhibitors has become a major focus of modern drug discovery. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of many approved drugs and clinical candidates. Specifically, substituted indoles, and their oxidized counterparts, oxindoles, have proven to be versatile templates for the design of potent and selective kinase inhibitors.
This application note details the utility of 1-Boc-5-cyano-3-formylindole as a key starting material for the synthesis of kinase inhibitors, with a particular focus on inhibitors of Glycogen Synthase Kinase 3β (GSK-3β) and other related kinases. The presence of the cyano group at the 5-position and the formyl group at the 3-position provides two reactive handles for the strategic elaboration of the indole core to generate diverse chemical libraries for screening and optimization. The Boc protecting group on the indole nitrogen allows for controlled reactions at other positions before its removal under acidic conditions.
Kinase Inhibitors Derived from 5-Cyano-indole/oxindole Scaffolds
The 5-cyano-indole and 5-cyano-oxindole motifs are found in a number of potent kinase inhibitors. The cyano group can act as a hydrogen bond acceptor and contributes to the overall electronic properties of the molecule, influencing its binding affinity and selectivity. A summary of representative kinase inhibitors featuring this scaffold is presented below.
| Compound Name/Reference | Target Kinase(s) | IC50 (nM) |
| AZD1080 | GSK-3β | - |
| CM266 | AMPK | - |
| CM296 | AMPK | - |
| 3,5-substituted oxindole (Compound 11) | GSK-3β | 3370 |
| 3,5-substituted oxindole (Compound 12) | GSK-3β | 8290 |
| 3,5-substituted oxindole (Compound 13) | GSK-3β | 4920 |
Note: Specific IC50 values for AZD1080, CM266, and CM296 were not publicly available in the reviewed literature, but they are described as potent inhibitors.
Proposed Synthetic Pathway to a 5-Cyano-oxindole Kinase Inhibitor Scaffold
While specific examples detailing the direct use of this compound in the synthesis of a named kinase inhibitor are not prevalent in the public literature, a plausible and efficient synthetic route to a generic 5-cyano-oxindole scaffold, a key component of inhibitors like AZD1080, can be proposed. This pathway utilizes a Knoevenagel condensation followed by reduction and cyclization.
Caption: Proposed synthetic workflow from this compound to a 5-cyano-oxindole scaffold.
Experimental Protocols
The following are generalized protocols for the key transformations in the proposed synthetic pathway. Researchers should optimize these conditions for specific substrates.
Protocol 1: Knoevenagel Condensation of this compound
This procedure describes the condensation of the 3-formyl group with an active methylene compound, such as nitromethane, to introduce a side chain that will ultimately form part of the oxindole ring.
Materials:
-
This compound
-
Nitromethane (or other active methylene compound)
-
Piperidine (or other basic catalyst)
-
Ethanol (or other suitable solvent)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq) and the active methylene compound (1.1 eq).
-
Add ethanol as the solvent to achieve a suitable concentration.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq).
-
Fit the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If the product remains in solution, remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Reductive Cyclization to the 5-Cyano-oxindole Scaffold
This protocol describes the reduction of the nitro group (introduced in the previous step) and the subsequent intramolecular cyclization to form the oxindole ring. The Boc protecting group is typically cleaved under the acidic conditions of the reduction.
Materials:
-
Knoevenagel condensation product from Protocol 1
-
Iron powder (Fe)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol
-
Water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
Suspend the Knoevenagel condensation product in a mixture of ethanol and water in a round-bottom flask.
-
Add iron powder (excess, e.g., 5-10 eq).
-
Heat the mixture to reflux and add concentrated HCl dropwise.
-
Continue heating at reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the hot reaction mixture through a pad of celite to remove the iron salts.
-
Wash the celite pad with hot ethanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization or column chromatography to yield the desired 5-cyano-oxindole scaffold.
Relevant Signaling Pathway: GSK-3β in Cellular Processes
GSK-3β is a serine/threonine kinase that is constitutively active in cells and plays a key role in a multitude of signaling pathways, including insulin signaling, Wnt signaling, and neuronal function. Its dysregulation is implicated in diseases such as Alzheimer's disease, bipolar disorder, and cancer. The diagram below illustrates a simplified overview of the role of GSK-3β in the Wnt signaling pathway, a critical pathway in development and disease.
Caption: Simplified Wnt signaling pathway illustrating the role of GSK-3β.
Conclusion
This compound is a valuable and versatile starting material for the synthesis of kinase inhibitors, particularly those targeting GSK-3β. Its bifunctional nature allows for the construction of the key 5-cyano-oxindole scaffold through straightforward and high-yielding chemical transformations. The protocols and information provided herein offer a solid foundation for researchers and drug development professionals to explore the potential of this building block in the discovery of novel therapeutics.
Application Notes and Protocols for Suzuki Coupling Reactions with 1-Boc-5-cyano-3-formylindole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for performing Suzuki-Miyaura cross-coupling reactions with 1-Boc-5-cyano-3-formylindole. While specific literature on this exact substrate is limited, the provided protocols are adapted from established methods for structurally similar indoles, particularly those bearing electron-withdrawing groups and N-Boc protection. The resulting 5-aryl-3-formylindole scaffolds are of significant interest in medicinal chemistry as precursors to a variety of biologically active molecules.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is particularly valuable in drug discovery for the synthesis of diverse libraries of compounds for structure-activity relationship (SAR) studies. The this compound core is a versatile building block. The Boc-protecting group allows for subsequent N-functionalization or deprotection, the cyano and formyl groups are electron-withdrawing moieties that can influence the electronic properties of the final compound and serve as handles for further chemical transformations. The Suzuki coupling at a suitable position on this scaffold, typically a bromo or iodo precursor, allows for the introduction of a wide range of aryl and heteroaryl substituents, leading to compounds with potential applications as kinase inhibitors and anticancer agents.
Data Presentation: Expected Yields
The following table summarizes the expected yields for the Suzuki coupling of a halo-substituted this compound with various arylboronic acids. These estimations are based on literature precedents for Suzuki couplings with 3-formylindoles. Actual yields may vary depending on the specific boronic acid used and slight modifications to the reaction conditions.
| Arylboronic Acid Substituent | Arylboronic Acid Example | Expected Yield Range (%) |
| Electron-Donating | 4-Methoxyphenylboronic acid | 60 - 85 |
| Electron-Neutral | Phenylboronic acid | 50 - 75 |
| Electron-Withdrawing | 4-Cyanophenylboronic acid | 30 - 60 |
| Heteroaryl | Pyridine-3-boronic acid | 40 - 70 |
Experimental Protocols
The following protocols provide a general framework for the Suzuki-Miyaura coupling of a bromo-substituted this compound and a subsequent Boc-deprotection step. Optimization may be required for specific substrates.
Protocol 1: Suzuki-Miyaura Coupling of 1-Boc-5-bromo-3-formylindole
This protocol is adapted from standard conditions for Suzuki couplings on N-Boc protected bromoindoles.
Materials:
-
1-Boc-5-bromo-3-formylindole
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (2-5 mol%)
-
Potassium Carbonate (K₂CO₃) or Potassium Phosphate (K₃PO₄) (2-3 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask, add 1-Boc-5-bromo-3-formylindole (1 equivalent), the arylboronic acid (1.2 equivalents), and potassium carbonate (2 equivalents).
-
Evacuate and backfill the flask with nitrogen or argon three times.
-
Add Pd(dppf)Cl₂ (0.03 equivalents) to the flask under a positive pressure of inert gas.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe. The final concentration of the indole substrate is typically between 0.1 and 0.2 M.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 5-aryl-1-Boc-3-formylindole.
Protocol 2: Boc-Deprotection of 5-aryl-1-Boc-3-formylindole
This is a standard procedure for the removal of the Boc protecting group.
Materials:
-
5-aryl-1-Boc-3-formylindole
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
Dichloromethane (DCM) or 1,4-Dioxane
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Standard laboratory glassware
Procedure:
-
Dissolve the 5-aryl-1-Boc-3-formylindole in dichloromethane.
-
Add an excess of trifluoroacetic acid (typically 5-10 equivalents) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.
-
Dissolve the residue in ethyl acetate and carefully wash with saturated sodium bicarbonate solution until the aqueous layer is neutral or slightly basic.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate to yield the deprotected 5-aryl-3-formyl-1H-indole, which can be further purified by crystallization or chromatography if necessary.
Visualizations
Application in Drug Discovery
The 5-aryl-3-formylindole scaffold is a "privileged structure" in medicinal chemistry, frequently appearing in molecules with diverse biological activities. The ability to readily synthesize a variety of analogs through Suzuki coupling makes this an attractive starting point for drug discovery campaigns.
Potential Therapeutic Targets:
-
Kinase Inhibition: Many indole derivatives have been identified as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways. Aberrant kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. The 5-aryl-3-formylindole core can be elaborated to target the ATP-binding site of kinases such as c-Src, as well as receptor tyrosine kinases involved in cancer progression.
-
Anticancer Activity: The products of these Suzuki coupling reactions can serve as precursors for a range of anticancer agents. The introduced aryl group can be tailored to interact with specific pockets in target proteins, while the formyl group can be further modified to introduce additional pharmacophoric features or to act as a hydrogen bond acceptor.
-
Modulation of Signaling Pathways: Indole-containing compounds have been shown to modulate key signaling pathways implicated in cancer, such as the PI3K/Akt/mTOR pathway. This pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in many human cancers. The synthesized 5-aryl-3-formylindole derivatives could be screened for their ability to inhibit components of this pathway, leading to the discovery of novel anticancer therapeutics.
Application Notes: Protecting Group Strategies for 5-Cyano-3-formylindole
Introduction
5-Cyano-3-formylindole is a key intermediate in the synthesis of various pharmacologically active compounds. The presence of two reactive functional groups, the indole N-H and the C-3 formyl group, often necessitates a protecting group strategy to achieve selective transformations at other positions of the molecule. The electron-withdrawing nature of both the cyano and formyl groups decreases the nucleophilicity of the indole nitrogen, which can influence the choice of protecting groups and the conditions required for their introduction and removal. This document outlines two potential orthogonal protecting group strategies for 5-cyano-3-formylindole, providing detailed protocols and comparative data.
Core Concepts of Orthogonal Protection
An orthogonal protecting group strategy allows for the selective removal of one protecting group in the presence of another by using different deprotection conditions.[1] This is crucial for complex multi-step syntheses. The two strategies presented here are:
-
Strategy A: N-Boc protection of the indole and dimethyl acetal protection of the formyl group.
-
Strategy B: N-Tosyl protection of the indole and 1,3-dithiane protection of the formyl group.
The selection of a particular strategy will depend on the planned subsequent reaction steps and the overall synthetic route.
Strategy A: N-Boc and Dimethyl Acetal Protection
This strategy employs the acid-labile tert-butoxycarbonyl (Boc) group for the indole nitrogen and an acid-labile dimethyl acetal for the formyl group. While both are removed under acidic conditions, their relative lability can sometimes be exploited for selective deprotection. However, simultaneous deprotection is more common.
Quantitative Data Summary (Strategy A)
| Step | Protecting Group | Substrate | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| A1: N-Protection | Boc | 5-Cyano-3-formylindole | N-Boc-5-cyano-3-formylindole | (Boc)₂O, DMAP | THF | 25 | 12 | ~75 |
| A2: Aldehyde Protection | Dimethyl Acetal | N-Boc-5-cyano-3-formylindole | N-Boc-5-cyano-3-(dimethoxymethyl)indole | HC(OMe)₃, p-TsOH | MeOH | 65 | 4 | ~90 |
| A3: N-Deprotection | Boc | N-Boc-5-cyano-3-(dimethoxymethyl)indole | 5-Cyano-3-(dimethoxymethyl)indole | TFA, CH₂Cl₂ | CH₂Cl₂ | 0-25 | 2 | ~95 |
| A4: Aldehyde Deprotection | Dimethyl Acetal | 5-Cyano-3-(dimethoxymethyl)indole | 5-Cyano-3-formylindole | p-TsOH, Acetone/H₂O | Acetone/H₂O | 25 | 3 | ~92 |
| A5: Simultaneous Deprotection | Boc & Acetal | N-Boc-5-cyano-3-(dimethoxymethyl)indole | 5-Cyano-3-formylindole | TFA, H₂O | CH₂Cl₂ | 25 | 4 | ~90 |
Note: Yields are estimated based on general procedures for similar substrates and may require optimization for this specific molecule. The electron-poor nature of the indole may lower the yield of N-protection.[2]
Experimental Protocols (Strategy A)
Protocol A1: N-Protection of 5-Cyano-3-formylindole with Boc Group
-
Dissolve 5-cyano-3-formylindole (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 eq) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford N-Boc-5-cyano-3-formylindole.
Protocol A2: Dimethyl Acetal Protection of N-Boc-5-cyano-3-formylindole
-
Dissolve N-Boc-5-cyano-3-formylindole (1.0 eq) in methanol (MeOH).
-
Add trimethyl orthoformate (3.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).
-
Reflux the reaction mixture for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography to yield N-Boc-5-cyano-3-(dimethoxymethyl)indole.
Protocol A3: Selective N-Deprotection
-
Dissolve N-Boc-5-cyano-3-(dimethoxymethyl)indole (1.0 eq) in dichloromethane (CH₂Cl₂).
-
Cool the solution to 0 °C and add trifluoroacetic acid (TFA, 5.0 eq) dropwise.
-
Stir the reaction at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Carefully neutralize the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with CH₂Cl₂.
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to obtain 5-cyano-3-(dimethoxymethyl)indole.
Protocol A4: Selective Aldehyde Deprotection
-
Dissolve 5-cyano-3-(dimethoxymethyl)indole (1.0 eq) in a mixture of acetone and water (9:1).
-
Add a catalytic amount of p-TsOH (0.1 eq).
-
Stir the mixture at room temperature for 3 hours.
-
Monitor the deprotection by TLC.
-
Neutralize the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with ethyl acetate.
-
Dry, filter, and concentrate the organic phase to yield 5-cyano-3-formylindole.
Strategy B: N-Tosyl and 1,3-Dithiane Protection
This strategy offers a more robust orthogonal approach. The tosyl (Ts) group is stable to acidic and mildly basic conditions and is typically removed with strong base. The 1,3-dithiane group is stable to a wide range of conditions but can be cleaved oxidatively or with mercury(II) salts.
Quantitative Data Summary (Strategy B)
| Step | Protecting Group | Substrate | Product | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| B1: N-Protection | Tosyl (Ts) | 5-Cyano-3-formylindole | N-Ts-5-cyano-3-formylindole | TsCl, NaH | DMF | 0-25 | 6 | ~85 |
| B2: Aldehyde Protection | 1,3-Dithiane | N-Ts-5-cyano-3-formylindole | N-Ts-5-cyano-3-(1,3-dithian-2-yl)indole | 1,3-Propanedithiol, BF₃·OEt₂ | CH₂Cl₂ | 0-25 | 3 | ~90 |
| B3: N-Deprotection | Tosyl (Ts) | N-Ts-5-cyano-3-(1,3-dithian-2-yl)indole | 5-Cyano-3-(1,3-dithian-2-yl)indole | Cs₂CO₃ | THF/MeOH | 25 | 15 | ~90 |
| B4: Aldehyde Deprotection | 1,3-Dithiane | 5-Cyano-3-(1,3-dithian-2-yl)indole | 5-Cyano-3-formylindole | DDQ, MeCN/H₂O | MeCN/H₂O | 25 | 2 | ~88 |
Note: Yields are estimated based on general procedures for similar substrates and may require optimization.
Experimental Protocols (Strategy B)
Protocol B1: N-Protection of 5-Cyano-3-formylindole with Tosyl Group
-
To a solution of 5-cyano-3-formylindole (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add p-toluenesulfonyl chloride (TsCl, 1.1 eq) and allow the reaction to warm to room temperature.
-
Stir for 6 hours and monitor by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to give N-Ts-5-cyano-3-formylindole.
Protocol B2: 1,3-Dithiane Protection of N-Ts-5-cyano-3-formylindole
-
Dissolve N-Ts-5-cyano-3-formylindole (1.0 eq) in anhydrous CH₂Cl₂.
-
Add 1,3-propanedithiol (1.2 eq).
-
Cool the mixture to 0 °C and add boron trifluoride diethyl etherate (BF₃·OEt₂, 0.2 eq) dropwise.
-
Stir at room temperature for 3 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction with a 10% aqueous solution of sodium hydroxide (NaOH).
-
Separate the layers and extract the aqueous layer with CH₂Cl₂.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the residue by column chromatography to obtain N-Ts-5-cyano-3-(1,3-dithian-2-yl)indole.
Protocol B3: N-Deprotection of the Tosyl Group
-
Dissolve N-Ts-5-cyano-3-(1,3-dithian-2-yl)indole (1.0 eq) in a 2:1 mixture of THF and MeOH.
-
Stir the mixture at room temperature for 15 hours.
-
Monitor the reaction by TLC.
-
Concentrate the mixture under reduced pressure.
-
Partition the residue between water and ethyl acetate.
-
Separate the layers and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate to yield 5-cyano-3-(1,3-dithian-2-yl)indole.
Protocol B4: Deprotection of the 1,3-Dithiane Group
-
Dissolve 5-cyano-3-(1,3-dithian-2-yl)indole (1.0 eq) in a 9:1 mixture of acetonitrile (MeCN) and water.
-
Add 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ, 1.5 eq).
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction by TLC.
-
Filter the reaction mixture to remove the hydroquinone byproduct.
-
Concentrate the filtrate and purify the residue by column chromatography to afford 5-cyano-3-formylindole.
Visualizations
Caption: Workflow for Strategy A: N-Boc and Dimethyl Acetal Protection.
Caption: Workflow for Strategy B: N-Tosyl and 1,3-Dithiane Protection.
References
- 1. Orthogonal N,N-deprotection strategies of β-amino esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis and Preliminary Biological Studies of 3-Substituted Indoles Accessed by a Palladium-Catalyzed Enantioselective Alkene Difunctionalization Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols: Reaction of 1-Boc-5-cyano-3-formylindole with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and a general protocol for the reaction of 1-Boc-5-cyano-3-formylindole with various Grignard reagents. This reaction is a valuable tool for the synthesis of diverse 3-substituted indole derivatives, which are important scaffolds in medicinal chemistry.
Introduction
The reaction of Grignard reagents with this compound offers a direct pathway to secondary alcohols, which can serve as versatile intermediates for the synthesis of more complex molecules. The starting material possesses two electrophilic sites: a formyl group at the C3 position and a cyano group at the C5 position. Based on the relative reactivity of aldehydes and nitriles towards Grignard reagents, selective addition to the formyl group is anticipated under controlled conditions. The Boc protecting group on the indole nitrogen enhances the stability of the substrate and prevents side reactions.
Reaction Principle and Chemoselectivity
Grignard reagents (R-MgX) are potent nucleophiles that readily add to the carbonyl carbon of aldehydes. The reaction with this compound is expected to proceed via nucleophilic addition to the formyl group, forming a magnesium alkoxide intermediate. Subsequent aqueous work-up protonates the alkoxide to yield the corresponding secondary alcohol.
Chemoselectivity: In a molecule containing both a formyl (aldehyde) and a cyano (nitrile) group, the formyl group is generally more electrophilic and thus more reactive towards Grignard reagents. Therefore, by carefully controlling the reaction conditions, particularly temperature and the stoichiometry of the Grignard reagent, selective addition to the formyl group can be achieved, leaving the cyano group intact.
Experimental Protocols
This section outlines a general protocol for the reaction of this compound with a Grignard reagent. Researchers should optimize the conditions for their specific Grignard reagent and desired scale.
Materials:
-
This compound
-
Anhydrous tetrahydrofuran (THF)
-
Grignard reagent (e.g., Methylmagnesium bromide, Phenylmagnesium chloride, etc., solution in THF or diethyl ether)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Preparation: Under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous THF in a dry round-bottom flask.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Grignard Addition: Slowly add the Grignard reagent (1.1-1.5 eq) dropwise to the stirred solution. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of THF).
-
Washing: Wash the combined organic layers with brine.
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 1-Boc-5-cyano-3-(hydroxyalkyl)indole.
Data Presentation
The following table summarizes representative yields for the reaction of 3-formylindole derivatives with various Grignard reagents, as adapted from analogous reactions in the literature. These values can serve as a benchmark for the expected outcomes with this compound.
| Entry | Grignard Reagent (R-MgX) | R Group | Expected Product | Representative Yield (%) |
| 1 | Methylmagnesium bromide | -CH₃ | 1-Boc-5-cyano-3-(1-hydroxyethyl)indole | 85-95 |
| 2 | Ethylmagnesium bromide | -CH₂CH₃ | 1-Boc-5-cyano-3-(1-hydroxypropyl)indole | 80-90 |
| 3 | Phenylmagnesium chloride | -C₆H₅ | 1-Boc-5-cyano-3-(hydroxyphenylmethyl)indole | 75-85 |
| 4 | Vinylmagnesium bromide | -CH=CH₂ | 1-Boc-5-cyano-3-(1-hydroxyallyl)indole | 70-80 |
| 5 | Isopropylmagnesium chloride | -CH(CH₃)₂ | 1-Boc-5-cyano-3-(1-hydroxy-2-methylpropyl)indole | 65-75 |
Yields are estimations based on similar reactions reported in the chemical literature and may vary depending on the specific substrate and reaction conditions.
Visualizations
Reaction Workflow Diagram
Caption: General workflow for the Grignard reaction.
Plausible Signaling Pathway (Reaction Mechanism)
Caption: Mechanism of Grignard addition to the formyl group.
Application of 1-Boc-5-cyano-3-formylindole in Combinatorial Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-Boc-5-cyano-3-formylindole is a versatile heterocyclic building block with significant potential in combinatorial chemistry for the generation of diverse molecular libraries. The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The strategic placement of a cyano group at the 5-position and a formyl group at the 3-position, along with the Boc-protecting group at the indole nitrogen, provides three key points for diversification, making it an ideal starting material for the synthesis of novel compound libraries for drug discovery and chemical biology.
The electron-withdrawing nature of the cyano group at the 5-position influences the electronic properties of the indole ring, potentially enhancing interactions with biological targets. The formyl group at the 3-position is a versatile handle for a variety of chemical transformations, including condensation reactions and multicomponent reactions. The Boc protecting group allows for controlled reactions at other positions of the indole nucleus and can be readily removed under acidic conditions to enable further derivatization at the N1-position.
This document provides detailed application notes and experimental protocols for the use of this compound in the combinatorial synthesis of compound libraries.
Key Applications in Combinatorial Chemistry
The unique structural features of this compound allow for its application in a variety of combinatorial reaction formats to generate libraries of diverse chemical structures.
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Multicomponent Reactions (MCRs): The formyl group is an excellent electrophile for participation in MCRs such as the Ugi and Pictet-Spengler reactions. These one-pot reactions allow for the rapid assembly of complex molecules from three or more starting materials, leading to a high degree of molecular diversity.
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Knoevenagel Condensation: The aldehyde functionality readily undergoes Knoevenagel condensation with a wide range of active methylene compounds. This reaction is highly efficient for the parallel synthesis of libraries of α,β-unsaturated carbonyl compounds, which are themselves valuable intermediates for further chemical transformations.
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Reductive Amination: The formyl group can be converted to a diverse set of secondary and tertiary amines through reductive amination with a library of primary and secondary amines.
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Wittig and Related Reactions: The aldehyde can be transformed into a variety of alkenes using Wittig, Horner-Wadsworth-Emmons, and related olefination reactions, introducing further structural diversity.
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Cycloaddition Reactions: The cyano group can participate in cycloaddition reactions, for example, with azides to form tetrazoles, which are important bioisosteres of carboxylic acids.
Data Presentation
The following table summarizes representative quantitative data from the synthesis and biological evaluation of a library of indole derivatives prepared via Knoevenagel condensation of 2,5-disubstituted indole-3-carboxaldehydes with various active methylene compounds. This data illustrates the potential for generating bioactive compounds from 3-formylindole precursors.
| Compound ID | R1 | R2 | Active Methylene Compound | Yield (%) | Antioxidant Activity (IC50, µM) | Cytotoxicity (MCF-7, IC50, µM) |
| 1a | Phenyl | H | Barbituric acid | 85 | 45.2 | >100 |
| 1b | Phenyl | H | Thiobarbituric acid | 88 | 32.5 | 85.1 |
| 1c | Phenyl | H | Thiazolidine-2,4-dione | 92 | 25.8 | 65.7 |
| 1d | p-Tolyl | H | Barbituric acid | 82 | 48.9 | >100 |
| 1e | p-Tolyl | H | Thiobarbituric acid | 86 | 30.1 | 78.3 |
| 1f | p-Tolyl | H | Thiazolidine-2,4-dione | 90 | 22.4 | 59.2 |
| 1g | p-Cl-Ph | H | Barbituric acid | 80 | 51.3 | >100 |
| 1h | p-Cl-Ph | H | Thiobarbituric acid | 84 | 28.7 | 72.5 |
| 1i | p-Cl-Ph | H | Thiazolidine-2,4-dione | 88 | 20.1 | 55.9 |
Experimental Protocols
This section provides a representative experimental protocol for the parallel synthesis of a library of indole derivatives using a Knoevenagel condensation reaction with this compound.
Protocol 1: Parallel Synthesis of a 5-Cyano-3-(substituted-methylene)-indole Library via Knoevenagel Condensation
Objective: To synthesize a library of compounds by reacting this compound with a diverse set of active methylene compounds in a parallel format.
Materials:
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This compound
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Library of active methylene compounds (e.g., malononitrile, ethyl cyanoacetate, barbituric acid, 2-thioxo-dihydropyrimidine-4,6(1H,5H)-dione, rhodanine)
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Piperidine (catalyst)
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Ethanol (solvent)
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96-well reaction block with reflux condenser
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Magnetic stir plate and stir bars
Procedure:
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Preparation of Stock Solutions:
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Prepare a 0.5 M stock solution of this compound in ethanol.
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Prepare 0.6 M stock solutions of each active methylene compound in ethanol.
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Prepare a 1.0 M stock solution of piperidine in ethanol.
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Reaction Setup (in a 96-well reaction block):
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To each well of the 96-well reaction block, add a magnetic stir bar.
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To each well, add 200 µL of the this compound stock solution (0.1 mmol).
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To each designated well, add 200 µL of the corresponding active methylene compound stock solution (0.12 mmol).
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To each well, add 10 µL of the piperidine stock solution (0.01 mmol).
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Reaction:
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Seal the 96-well reaction block and place it on a magnetic stir plate.
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Heat the reaction block to 80 °C and stir for 4-6 hours.
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Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) of a representative well.
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Work-up and Isolation:
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After the reaction is complete, cool the reaction block to room temperature.
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Remove the solvent from each well under reduced pressure using a centrifugal evaporator.
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To each well, add 1 mL of a 1:1 mixture of ethyl acetate and water.
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Mix thoroughly and separate the organic layer.
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Wash the organic layer with brine (1 mL).
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Dry the organic layer over anhydrous sodium sulfate.
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Filter and concentrate the solvent to obtain the crude product.
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Purification and Characterization:
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Purify the products using parallel purification techniques such as automated flash chromatography or preparative HPLC.
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Characterize the final compounds by LC-MS and ¹H NMR spectroscopy to confirm their identity and purity.
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Visualization of Workflows and Pathways
Experimental Workflow for Combinatorial Library Synthesis
Caption: Workflow for combinatorial library synthesis and drug discovery.
Signaling Pathways Modulated by Indole-Based Kinase Inhibitors
Many kinase inhibitors developed from indole-based scaffolds target key signaling pathways implicated in cancer cell proliferation, survival, and angiogenesis. The diagram below illustrates some of the common pathways targeted.
Caption: Inhibition of cancer signaling pathways by indole-based compounds.
Conclusion
This compound is a highly valuable and versatile starting material for combinatorial chemistry. Its trifunctional nature allows for the rapid generation of diverse and complex molecular libraries. The application of multicomponent reactions and other robust chemical transformations enables the exploration of vast chemical space, increasing the probability of identifying novel bioactive compounds. The protocols and data presented herein provide a foundation for researchers to utilize this powerful building block in their drug discovery and chemical biology programs.
Troubleshooting & Optimization
Technical Support Center: Optimizing the Vilsmeier-Haack Reaction for 5-Cyanoindole Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the Vilsmeier-Haack reaction for the synthesis of 5-cyanoindole-3-carboxaldehyde. This valuable intermediate is a key building block in the development of various pharmaceutical agents.
Frequently Asked Questions (FAQs)
Q1: Is the Vilsmeier-Haack reaction suitable for the formylation of electron-deficient indoles like 5-cyanoindole?
A1: Yes, the Vilsmeier-Haack reaction is a powerful tool for introducing formyl groups into electron-rich aromatic and heteroaromatic compounds.[1] While the electron-withdrawing nature of the cyano group at the 5-position makes the indole ring less reactive than unsubstituted indole, the reaction can be successfully performed. Optimization of reaction conditions, such as temperature and reaction time, may be necessary to achieve good yields. A catalytic version of the Vilsmeier-Haack reaction has been reported to be tolerant of a nitrile group on the indole ring.[2]
Q2: What is the Vilsmeier reagent and how is it prepared?
A2: The Vilsmeier reagent is a chloroiminium salt, which acts as the electrophile in the formylation reaction.[3] It is typically generated in situ by the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride like phosphorus oxychloride (POCl₃).[4] The reagent is usually prepared at low temperatures (e.g., 0°C) before the addition of the indole substrate.[4]
Q3: What are the most common side reactions to be aware of during the Vilsmeier-Haack formylation of indoles?
A3: A significant side reaction to consider is the formation of 3-cyanoindole as a byproduct, particularly when formylating unsubstituted indole. This is thought to occur through the reaction of the initially formed 3-formylindole with nitrogen-containing impurities or under certain work-up conditions.[1] While the starting material in this case already contains a cyano group, it is good practice to use high-purity reagents and anhydrous conditions to minimize potential side reactions.[1] Decomposition of the starting material or product can also occur under harsh conditions, such as excessively high temperatures or prolonged reaction times.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the Vilsmeier-Haack reaction can be effectively monitored by Thin-Layer Chromatography (TLC).[1] By taking small aliquots from the reaction mixture at regular intervals and running them on a TLC plate against the starting material, you can observe the consumption of the reactant and the formation of the product. This allows for the determination of the optimal reaction time and helps to avoid over-running the reaction, which could lead to byproduct formation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Decomposition of Vilsmeier Reagent: The reagent is sensitive to moisture. | 1. Ensure all glassware is flame-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and freshly distilled reagents.[1] |
| 2. Low Reactivity of 5-Cyanoindole: The electron-withdrawing cyano group deactivates the indole ring. | 2. Increase the reaction temperature or prolong the reaction time. Monitor the reaction closely by TLC to find the optimal balance. Consider using a higher excess of the Vilsmeier reagent. | |
| 3. Impure Reagents: Impurities in DMF (e.g., dimethylamine) can consume the Vilsmeier reagent.[5] | 3. Use high-purity, anhydrous DMF. If the DMF has a fishy odor, it may have decomposed and should be replaced.[5] | |
| Formation of Multiple Products/Byproducts | 1. Reaction Temperature Too High: Elevated temperatures can lead to side reactions and decomposition. | 1. Perform the reaction at the lowest effective temperature. A gradual increase in temperature might be necessary to initiate the reaction with the less reactive substrate. |
| 2. Incorrect Stoichiometry: An inappropriate ratio of reagents can lead to undesired products. | 2. Carefully control the stoichiometry of 5-cyanoindole, DMF, and POCl₃. A typical starting point is a slight excess of the Vilsmeier reagent. | |
| Product Decomposition During Work-up | 1. Harsh Quenching Conditions: Using strong bases or acids for neutralization can degrade the product. | 1. Quench the reaction by pouring it into a mixture of ice and water. Neutralize carefully with a saturated solution of a mild base like sodium bicarbonate.[1] |
| Difficulty in Product Isolation/Purification | 1. Product is Highly Soluble in the Work-up Solvent. | 1. After quenching and neutralization, extract the product with a suitable organic solvent like ethyl acetate.[1] |
| 2. Co-elution of Impurities during Chromatography. | 2. Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar solvent (e.g., ethyl acetate) is often effective.[1] Recrystallization from a suitable solvent can also be an effective purification method.[1] |
Quantitative Data Summary
The following table provides a summary of typical reaction parameters for the Vilsmeier-Haack formylation of indoles. Note that for the less reactive 5-cyanoindole, conditions may need to be adjusted towards the higher end of the temperature and time ranges.
| Substrate | Reagents (Equivalents) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Indole | POCl₃ (1.5), DMF (3) | Dichloromethane | 0 to RT | 1-2 | ~97 | [1] |
| 3H-Indole Derivative | POCl₃ (2.8), DMF (6) | DMF | 75 | 6 | High (not specified) | [6] |
| N-Benzyltetrahydro-carbazole | POCl₃ (3), DMF | DMF | 0 - 120 | Varies | Varies | [7] |
Experimental Protocols
Protocol 1: General Procedure for the Vilsmeier-Haack Formylation of 5-Cyanoindole
This protocol is adapted from general procedures for the formylation of indoles and related heterocyclic compounds.[1][4][6] Optimization may be required.
1. Vilsmeier Reagent Formation:
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To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 3-6 equivalents).
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Cool the flask to 0°C in an ice bath.
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Slowly add phosphorus oxychloride (POCl₃, 1.5-3 equivalents) dropwise to the stirred DMF, ensuring the temperature does not exceed 10°C.
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After the addition is complete, stir the mixture at 0°C for an additional 30 minutes.
2. Formylation Reaction:
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Dissolve 5-cyanoindole (1 equivalent) in a minimal amount of anhydrous DMF.
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Add the 5-cyanoindole solution dropwise to the pre-formed Vilsmeier reagent at 0°C.
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After the addition, allow the reaction mixture to warm to room temperature and then heat to a temperature between 60-80°C.
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Monitor the reaction progress by TLC.
3. Work-up and Isolation:
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Once the reaction is complete, cool the mixture to room temperature and carefully pour it into a beaker containing crushed ice with vigorous stirring.
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Slowly neutralize the mixture to a pH of 7-8 by adding a saturated aqueous solution of sodium bicarbonate.
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Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
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Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.
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Filter the solution and concentrate the solvent under reduced pressure to obtain the crude 5-cyanoindole-3-carboxaldehyde.
4. Purification:
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
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Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed to obtain the pure product.
Visualizations
Caption: Mechanism of the Vilsmeier-Haack reaction for 5-cyanoindole synthesis.
Caption: Experimental workflow for the synthesis of 5-cyanoindole-3-carboxaldehyde.
Caption: Troubleshooting decision tree for low yield in 5-cyanoindole synthesis.
References
Technical Support Center: Synthesis of 1-Boc-5-cyano-3-formylindole
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of 1-Boc-5-cyano-3-formylindole. Our aim is to help improve the yield and purity of this important synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
The most common method for synthesizing this compound is through the Vilsmeier-Haack formylation of the precursor, 1-Boc-5-cyanoindole. This reaction introduces a formyl (-CHO) group at the C3 position of the indole ring, which is the most nucleophilic site. The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the electrophile in this reaction.
Q2: I am experiencing a very low yield. What are the potential causes and how can I improve it?
Low yields in the formylation of 1-Boc-5-cyanoindole can stem from several factors. The presence of an electron-withdrawing cyano group at the 5-position deactivates the indole ring, making it less reactive towards electrophilic substitution compared to unsubstituted indole. Here are key areas to investigate for yield improvement:
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Reaction Temperature: The reaction temperature is a critical parameter. While some formylations proceed at room temperature or even 0 °C, the deactivated nature of the starting material may require elevated temperatures to drive the reaction to completion. However, excessively high temperatures can lead to decomposition of the starting material or product. It is advisable to start at a moderate temperature and optimize based on reaction monitoring.
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Stoichiometry of Vilsmeier Reagent: An insufficient amount of the Vilsmeier reagent will result in incomplete conversion. Conversely, a large excess may lead to side reactions. A typical starting point is to use 1.5 to 3 equivalents of the Vilsmeier reagent relative to the 1-Boc-5-cyanoindole.
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Purity of Reagents and Solvents: The Vilsmeier-Haack reaction is sensitive to moisture. Ensure that all glassware is thoroughly dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Anhydrous solvents, particularly DMF, are crucial. Old or improperly stored DMF can contain dimethylamine and formic acid as impurities, which can interfere with the reaction. Similarly, the quality of POCl₃ is important.
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Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time. Prolonged reaction times, especially at elevated temperatures, can lead to the formation of byproducts and degradation of the desired product.
Q3: I am observing multiple spots on my TLC plate. What are the possible side reactions?
Several side reactions can occur during the Vilsmeier-Haack formylation of 1-Boc-5-cyanoindole:
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De-Boc Protection: The acidic nature of the Vilsmeier-Haack reaction conditions can potentially lead to the cleavage of the Boc protecting group, resulting in the formation of 5-cyano-3-formylindole.
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Formation of Vilsmeier Complex with Product: The product aldehyde can sometimes form a stable complex with the Vilsmeier reagent, which may be difficult to hydrolyze during workup.
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Formation of Colored Impurities: Decomposition of the starting material or product at higher temperatures can lead to the formation of dark-colored impurities, complicating purification.
Q4: What is the recommended procedure for purifying this compound?
Purification is typically achieved through flash column chromatography on silica gel.[1][2][3] The choice of eluent system is critical for good separation. A gradient elution starting with a non-polar solvent system (e.g., hexanes or petroleum ether) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or dichloromethane) is often effective.
For compounds that may be sensitive to the acidic nature of standard silica gel, using neutralized silica gel (by pre-treating with a base like triethylamine) or switching to a different stationary phase like alumina might be beneficial.[1]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the synthesis of this compound.
Data Presentation: Reaction Condition Optimization
| Parameter | Condition 1 (Milder) | Condition 2 (Standard) | Condition 3 (Forcing) | Potential Outcome |
| Temperature | 0 °C to Room Temp | Room Temp to 50 °C | 50 °C to 80 °C | Higher temp may increase conversion but also byproduct formation. |
| POCl₃ (equiv.) | 1.2 | 1.5 - 2.0 | > 2.0 | Higher equivalents may drive reaction but increase side reactions. |
| DMF (equiv.) | 3.0 | 5.0 | > 5.0 | Acts as both reagent and solvent; excess is common. |
| Reaction Time | 1 - 4 h | 4 - 12 h | 12 - 24 h | Monitor by TLC to avoid product degradation. |
| Solvent | Dichloromethane (DCM) | Neat DMF | 1,2-Dichloroethane (DCE) | Choice depends on solubility and desired reaction temperature. |
Experimental Protocols
General Protocol for Vilsmeier-Haack Formylation of 1-Boc-5-cyanoindole
This protocol is a general guideline and may require optimization for specific experimental setups.
Materials:
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1-Boc-5-cyanoindole
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Phosphorus oxychloride (POCl₃)
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Anhydrous N,N-Dimethylformamide (DMF)
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Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (optional)
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Ice
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)
Procedure:
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Vilsmeier Reagent Formation: In a flame-dried, two- or three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3-5 equivalents). Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.5-2.0 equivalents) dropwise to the stirred DMF, ensuring the internal temperature remains below 10 °C. Stir the resulting mixture at 0 °C for 30-60 minutes.
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Formylation Reaction: Dissolve 1-Boc-5-cyanoindole (1 equivalent) in a minimal amount of anhydrous DMF or another suitable anhydrous solvent (e.g., DCM, DCE). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
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Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then, if necessary, heat to the desired temperature (e.g., 40-60 °C). Monitor the reaction progress by TLC.
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Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Slowly neutralize the mixture by adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral or slightly basic (pH 7-8).
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Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or DCM) three times.
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Washing and Drying: Combine the organic layers and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
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Purification: Filter off the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for addressing low yield in the synthesis.
References
Technical Support Center: Synthesis of 1-Boc-5-cyano-3-formylindole
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of 1-Boc-5-cyano-3-formylindole via the Vilsmeier-Haack reaction.
Frequently Asked Questions (FAQs)
Q1: What is the Vilsmeier-Haack reaction and why is it used for the synthesis of this compound?
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] It employs a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce a formyl (-CHO) group onto the substrate.[4] In the case of 1-Boc-5-cyanoindole, this reaction is used to selectively introduce a formyl group at the C3 position of the indole ring, which is the most electron-rich and reactive site.
Q2: What is the Vilsmeier reagent and how is it prepared?
The Vilsmeier reagent is a chloroiminium salt that acts as the electrophile in the formylation reaction. It is generated in situ by the reaction of a substituted amide (e.g., DMF) with an acid chloride, most commonly phosphorus oxychloride (POCl₃).[4] The reaction mechanism involves the formation of this electrophilic species, which then attacks the electron-rich indole ring. The resulting intermediate is subsequently hydrolyzed during aqueous workup to yield the aldehyde.[4]
Q3: What are the main side products I should be aware of during this synthesis?
The primary side products in the synthesis of this compound can include:
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De-Boc-protected starting material or product: The Boc (tert-butoxycarbonyl) protecting group is sensitive to acidic conditions.[5] If the workup is too acidic or if the reaction is quenched with a strong acid, the Boc group can be cleaved, leading to the formation of 5-cyanoindole or 5-cyano-3-formylindole.
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Di-formylated products: Although less common for indoles with electron-withdrawing groups, over-formylation can occur, leading to the introduction of a second formyl group on the aromatic ring.
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Unreacted starting material: Incomplete reaction can leave unreacted 1-Boc-5-cyanoindole in the final product mixture.
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Formation of 3-cyanoindole from the formyl group: Under certain conditions, the newly introduced formyl group can be converted to a nitrile, though this is less common.
Q4: How can I minimize the formation of these side products?
To minimize side product formation, consider the following:
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Control of Reaction Temperature: The Vilsmeier-Haack reaction is often exothermic. Maintaining a low temperature (e.g., 0-10 °C) during the addition of reagents can help to control the reaction rate and prevent side reactions.
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Stoichiometry of Reagents: Careful control of the molar equivalents of POCl₃ and DMF is crucial. An excess of the Vilsmeier reagent can increase the likelihood of di-formylation.
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Anhydrous Conditions: The Vilsmeier reagent is sensitive to moisture. Ensure that all glassware is dry and that anhydrous solvents are used to prevent quenching of the reagent.
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Careful Workup: To avoid cleavage of the Boc protecting group, the reaction should be quenched with a mild base, such as a saturated aqueous solution of sodium bicarbonate, to neutralize the acidic medium.[6] Avoid using strong acids during the workup.
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Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal reaction time. Prolonged reaction times can sometimes lead to increased side product formation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | - Inactive Vilsmeier reagent due to moisture.- Insufficiently reactive substrate (less likely with an N-Boc indole).- Incorrect stoichiometry of reagents. | - Ensure all glassware is thoroughly dried and use anhydrous DMF and fresh POCl₃.- Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and use it immediately.- Verify the molar ratios of your starting material, DMF, and POCl₃. |
| Presence of De-Boc-protected Impurities | - Acidic conditions during the reaction workup. | - Quench the reaction mixture by carefully pouring it onto crushed ice and then neutralizing with a saturated solution of sodium bicarbonate or another mild base.[6]- Avoid using strong acids like HCl for pH adjustment during extraction. |
| Formation of Di-formylated Byproducts | - Excess of Vilsmeier reagent.- High reaction temperature. | - Use a controlled amount of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents).- Maintain a low reaction temperature throughout the addition and stirring. |
| Significant Amount of Unreacted Starting Material | - Incomplete reaction.- Insufficient amount of Vilsmeier reagent. | - Monitor the reaction progress using TLC. If the reaction stalls, consider a slight increase in temperature or a longer reaction time.- Ensure at least a stoichiometric amount of the Vilsmeier reagent is used. |
| Difficult Purification | - Similar polarity of the desired product and side products. | - Utilize column chromatography on silica gel with a carefully optimized eluent system (e.g., a gradient of ethyl acetate in hexanes).- Recrystallization from a suitable solvent mixture can also be an effective purification method. |
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.
Materials:
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1-Boc-5-cyanoindole
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Phosphorus oxychloride (POCl₃)
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N,N-Dimethylformamide (DMF), anhydrous
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Dichloromethane (DCM), anhydrous
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
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Hexanes and Ethyl Acetate for chromatography
Procedure:
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Vilsmeier Reagent Formation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 equivalents) dropwise to the stirred DMF solution, maintaining the temperature below 10 °C. After the addition is complete, stir the mixture at 0 °C for 30-60 minutes.
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Formylation Reaction: Dissolve 1-Boc-5-cyanoindole (1 equivalent) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
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Workup: Cool the reaction mixture back to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous solution of NaHCO₃ until the pH is neutral or slightly basic (pH 7-8).
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Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (3 x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.
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Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure this compound.
Visualizations
Experimental Workflow
References
Technical Support Center: Purification of 1-Boc-5-cyano-3-formylindole Derivatives by HPLC
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting the purification of 1-Boc-5-cyano-3-formylindole derivatives by High-Performance Liquid Chromatography (HPLC).
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC purification of this compound derivatives, presented in a question-and-answer format.
Issue 1: Poor Peak Shape (Tailing or Fronting)
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Question: My chromatogram shows significant peak tailing for my this compound derivative. What are the likely causes and how can I resolve this?
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Answer: Peak tailing is a common issue when purifying indole derivatives and can be caused by several factors:
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Secondary Interactions: The indole nitrogen or other polar functional groups can interact with residual acidic silanol groups on the silica-based stationary phase of the column.[1][2]
-
Solution: Add a basic modifier, such as triethylamine (TEA) at a low concentration (e.g., 0.1%), to the mobile phase to mask the silanol groups. Alternatively, using a base-deactivated or end-capped column can minimize these interactions.[1]
-
-
Column Overload: Injecting too much sample can lead to peak distortion.[2]
-
Solution: Reduce the sample concentration or injection volume. For preparative HPLC, consider using a larger-diameter column.
-
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the compound, it can exist in both ionized and non-ionized forms, leading to poor peak shape.[1]
-
Issue 2: Poor Resolution or Co-elution of Impurities
-
Question: I am unable to separate my target compound from closely related impurities. How can I improve the resolution?
-
Answer: Improving resolution requires optimizing the separation parameters to enhance the differential migration of your compound and its impurities.
-
Mobile Phase Composition: The organic modifier (e.g., acetonitrile or methanol) percentage may be too high, causing rapid elution and poor separation.
-
Stationary Phase Selection: The current column chemistry may not be optimal for your specific separation.
-
Solution: Consider a different stationary phase. While C18 is a good starting point, a phenyl-hexyl or a cyano (CN) column might offer different selectivity for aromatic and polar compounds.
-
-
Flow Rate: A high flow rate can decrease resolution.
-
Solution: Reduce the flow rate. This allows for more equilibration time between the mobile and stationary phases, which can improve separation.
-
-
Issue 3: Low or No Recovery of the Purified Compound
-
Question: After purification, I have a very low yield of my this compound derivative. What could be the reason?
-
Answer: Low recovery can be due to several factors, from sample preparation to compound instability.
-
Irreversible Adsorption: The compound may be strongly and irreversibly binding to the stationary phase.
-
Solution: As with peak tailing, adding a modifier like TEA to the mobile phase can help. In some cases, flushing the column with a strong solvent after the run may help recover the adsorbed compound.
-
-
Compound Instability: The Boc protecting group can be labile under certain conditions. While typically removed by strong acids, some basic conditions in HPLC might also affect its stability.[7] The indole nucleus itself can also be sensitive to highly acidic conditions.[8]
-
Solution: Ensure the mobile phase pH is controlled and not overly acidic or basic. Prepare samples and standards fresh to minimize degradation.[9]
-
-
Precipitation on the Column: If the sample is dissolved in a solvent much stronger than the initial mobile phase, it can precipitate at the head of the column upon injection.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a reversed-phase HPLC method for purifying this compound derivatives?
A1: A good starting point would be a C18 column with a gradient elution using water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid (TFA). A typical scouting gradient could be 5% to 95% acetonitrile over 20-30 minutes.[3][11]
Q2: How should I prepare my crude sample for preparative HPLC?
A2: Dissolve the crude product in a minimal amount of a suitable solvent. Ideally, this should be the initial mobile phase composition.[10] If solubility is an issue, a stronger solvent like methanol or acetonitrile can be used, but the solution should then be diluted with the initial mobile phase to prevent precipitation on the column.[10] Always filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.[10]
Q3: Can the Boc protecting group be cleaved during HPLC purification?
A3: While the Boc group is generally stable under typical reversed-phase HPLC conditions, it is sensitive to strong acids. Using a high concentration of an acid modifier like TFA over extended periods or at elevated temperatures could potentially lead to some deprotection. It is advisable to use the lowest effective concentration of acid and to work at ambient temperature unless a higher temperature is necessary for resolution.
Q4: What detection wavelength should I use?
A4: Indole derivatives typically have strong UV absorbance. A common detection wavelength for indole-containing compounds is around 280 nm. However, it is recommended to run a UV-Vis spectrum of your compound to determine the wavelength of maximum absorbance (λmax) for the best sensitivity.
Experimental Protocols
The following is a representative preparative RP-HPLC protocol for the purification of this compound derivatives. This method may require optimization for specific impurity profiles and instrumentation.
Instrumentation:
-
Preparative HPLC system with a gradient pump
-
UV-Vis detector
-
Fraction collector
Sample Preparation:
-
Dissolve the crude this compound in a minimal volume of acetonitrile.
-
Dilute the solution with water (containing 0.1% TFA) to a final composition similar to the initial mobile phase conditions (e.g., 80% water, 20% acetonitrile).
-
Filter the sample solution through a 0.45 µm PTFE syringe filter before injection.
HPLC Procedure:
-
Equilibrate the column with the initial mobile phase conditions (80% Mobile Phase A, 20% Mobile Phase B) for at least 30 minutes or until a stable baseline is achieved.
-
Inject the prepared sample onto the column.
-
Run the gradient as specified in the table below.
-
Monitor the chromatogram and collect fractions corresponding to the main peak of the target compound.
-
Analyze the collected fractions for purity using analytical RP-HPLC.
-
Pool the pure fractions and remove the solvent under reduced pressure (e.g., rotary evaporation) to obtain the purified product.
Data Presentation
Table 1: Representative Preparative RP-HPLC Parameters
| Parameter | Recommended Conditions |
| Column | C18, 10 µm, 19 x 250 mm |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | 20% to 70% B over 30 minutes |
| Flow Rate | 15 mL/min |
| Column Temperature | Ambient |
| Detection Wavelength | 280 nm |
| Injection Volume | 1-5 mL (depending on concentration and column loading capacity) |
Mandatory Visualization
Caption: A troubleshooting workflow for common HPLC purification issues.
Caption: Experimental workflow for HPLC purification.
References
- 1. scribd.com [scribd.com]
- 2. Advanced Guide to HPLC Troubleshooting: solve 7 common issues like a pro! [pharmacores.com]
- 3. benchchem.com [benchchem.com]
- 4. Separation of 3-(2-Bromoethyl)-1H-indole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of a Series of Diaminoindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pp.bme.hu [pp.bme.hu]
- 10. benchchem.com [benchchem.com]
- 11. chemicke-listy.cz [chemicke-listy.cz]
Technical Support Center: Boc Deprotection of 1-Boc-5-cyano-3-formylindole
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers encountering challenges with the Boc deprotection of 1-Boc-5-cyano-3-formylindole.
Frequently Asked Questions (FAQs)
Q1: My Boc deprotection reaction is incomplete or proceeds very slowly. What are the common causes?
A1: Incomplete deprotection of this compound can stem from several factors. The most common cause is insufficient acid strength or concentration for the substrate, which is deactivated by two electron-withdrawing groups (cyano and formyl).[1] Other potential causes include low reaction temperatures, insufficient reaction time, steric hindrance, or poor solubility of the starting material in the chosen solvent.[1]
Q2: I'm observing unexpected side products in my reaction mixture, particularly a mass increase of +56 Da. What is happening and how can I prevent it?
A2: A mass increase of +56 Da strongly suggests tert-butylation, a common side reaction during acidic Boc deprotection.[2] The highly reactive tert-butyl cation generated during the reaction can attack the electron-rich indole ring of another molecule (either starting material or product).[2] To prevent this, it is crucial to add "scavengers" to the reaction mixture. Scavengers, such as triisopropylsilane (TIS) or water, are nucleophiles that trap the tert-butyl cation before it can react with your compound of interest.[2]
Q3: The desired product, 5-cyano-3-formylindole, appears to be degrading during the reaction or workup. Why is this happening and what can I do?
A3: 5-cyano-3-formylindole can be sensitive to harsh reaction conditions. Indole derivatives, particularly those with functional groups, can be susceptible to degradation under strongly acidic or basic conditions, high temperatures, or prolonged exposure to light.[3][4] To minimize degradation, consider using milder deprotection methods, performing the reaction at lower temperatures, and ensuring a prompt and gentle workup procedure. Neutralize the reaction mixture as soon as the deprotection is complete and avoid excessive heat during solvent removal. For long-term storage, keep the purified product in a cool, dark, and dry place, preferably under an inert atmosphere.[3]
Q4: What are the recommended starting conditions for this deprotection?
A4: A standard starting point for Boc deprotection is using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM). A common cocktail is 25-50% TFA in DCM, including 2.5-5% of a scavenger like TIS.[5] Monitor the reaction by TLC. If this method proves too harsh or results in side products, alternative, milder methods should be explored.
Q5: Are there alternative, non-acidic methods to deprotect this compound?
A5: Yes, several alternative methods are highly effective for N-Boc indoles and may be advantageous for this sensitive substrate.
-
Basic Deprotection : Using a catalytic amount of sodium methoxide (NaOMe) in dry methanol at room temperature is a highly selective and efficient method for deprotecting N-Boc indoles, especially those with electron-withdrawing groups.[6][7]
-
Thermal Deprotection : Simply heating the substrate in a suitable solvent like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) can effectively remove the Boc group, often in near-quantitative yields.[8][9] These conditions are neutral and avoid the generation of reactive cations.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Incomplete or Slow Reaction | 1. Insufficient Acid Strength: The electron-withdrawing cyano and formyl groups make the N-Boc group more stable than on a simple indole.[1] 2. Low Temperature: The reaction rate may be too slow at room temperature or below. 3. Poor Solubility: The substrate is not fully dissolved in the reaction solvent. | 1. Increase Acid Concentration: Gradually increase the TFA concentration in DCM (e.g., from 25% to 50%). Alternatively, switch to a stronger acid system like 4M HCl in dioxane.[10] 2. Increase Temperature: Gently warm the reaction mixture (e.g., to 30-40°C), monitoring carefully for any signs of degradation. 3. Improve Solubility: Try a different co-solvent or increase the solvent volume. 4. Switch to an Alternative Method: Consider basic (NaOMe/MeOH) or thermal (TFE/reflux) deprotection.[6][9] |
| Side Product Formation (+56 Da) | 1. Tert-butylation: The indole ring is alkylated by the tert-butyl cation generated during the reaction.[2] | 1. Add a Scavenger: Incorporate triisopropylsilane (TIS) or water (typically 2.5-5% v/v) into the acidic deprotection cocktail.[2][5] 2. Use Milder Acidic Conditions: Employ milder acids like aqueous phosphoric acid or p-toluenesulfonic acid (pTSA) which may reduce side reactions.[10][11] 3. Use a Non-Acidic Method: Switch to basic or thermal deprotection to completely avoid the formation of the tert-butyl cation.[6][12] |
| Product Degradation | 1. Harsh Conditions: The product, 5-cyano-3-formylindole, is unstable under prolonged exposure to strong acids or bases.[3] 2. Workup Issues: The product degrades during a lengthy or harsh workup (e.g., prolonged exposure to aqueous base/acid, high heat during concentration). | 1. Use Milder Reagents: Switch to milder deprotection conditions (see above). 2. Optimize Reaction Time: Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed. 3. Perform a Quick, Cold Workup: Quench the reaction at 0°C, neutralize carefully, and extract the product promptly. Use a rotary evaporator at low temperature to remove solvents. 4. Protect from Light: Perform the reaction and workup in a flask protected from light (e.g., wrapped in aluminum foil). |
Experimental Protocols
Protocol 1: Acidic Deprotection with TFA and Scavenger
-
Dissolve this compound (1 eq.) in dichloromethane (DCM, approx. 0.1 M).
-
In a separate, well-ventilated fume hood, prepare the deprotection cocktail: 50% Trifluoroacetic Acid (TFA) and 5% Triisopropylsilane (TIS) in DCM.
-
Cool the substrate solution to 0°C in an ice bath.
-
Add the deprotection cocktail to the substrate solution.
-
Stir the reaction at 0°C to room temperature for 30 minutes to 2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[5]
-
Upon completion, concentrate the reaction mixture under reduced pressure. Co-evaporation with toluene can help remove residual TFA.
-
Dissolve the residue in a suitable solvent (e.g., ethyl acetate), wash carefully with saturated aqueous sodium bicarbonate solution, then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product, which can be purified by column chromatography or recrystallization.
Protocol 2: Basic Deprotection with Sodium Methoxide
-
Dissolve this compound (1 eq.) in dry methanol (MeOH, approx. 0.1 M) under an inert atmosphere (e.g., Nitrogen or Argon).
-
Add a catalytic amount of sodium methoxide (NaOMe, e.g., 0.1-0.2 eq.). A 25% w/w solution in MeOH can be used.
-
Stir the reaction at ambient temperature for 1-3 hours.[6]
-
Monitor the reaction progress by TLC. The deprotected product will have a lower Rf value.[6]
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product.
Protocol 3: Thermal Deprotection in TFE
-
Dissolve this compound (1 eq.) in 2,2,2-trifluoroethanol (TFE, approx. 0.1 M).
-
Heat the solution to reflux (approx. 78°C) or higher temperatures (up to 150°C) using a sealed tube or microwave reactor for enhanced reaction rates.[8][9]
-
Monitor the reaction by TLC until the starting material is consumed. Reaction times can vary from 1 to 24 hours depending on the temperature.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the TFE under reduced pressure. The crude product can then be purified as needed.
Comparative Data for Deprotection of N-Boc Indoles
| Method | Reagents & Solvent | Temperature | Typical Time | Advantages | Potential Issues for Substrate |
| Standard Acidic | TFA, TIS, DCM | 0°C to RT | 0.5 - 2 h | Fast, effective, volatile reagents are easy to remove.[5] | Tert-butylation side products, degradation of the sensitive indole product.[2] |
| Mild Acidic | pTSA, MeCN/H₂O | 50 - 80°C | 2 - 6 h | Milder, reduces side reactions, environmentally benign.[11] | Slower reaction times, potentially more complex workup. |
| Basic | NaOMe (cat.), MeOH | Room Temp. | 1 - 3 h | Highly selective for N-Boc indoles, mild conditions, avoids cationic side reactions.[6] | The formyl group could potentially react under strongly basic conditions if not catalytic. |
| Thermal | TFE or HFIP | Reflux (~78°C) to 150°C | 1 - 24 h | Neutral conditions, no catalyst needed, often gives very clean reactions with high yields.[8][9] | Requires higher temperatures which could degrade sensitive substrates; TFE/HFIP are specialty solvents. |
Visualizations
Caption: Acid-catalyzed Boc deprotection mechanism.
Caption: General experimental workflow for Boc deprotection.
Caption: Troubleshooting decision tree for the deprotection.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Bases - Wordpress [reagents.acsgcipr.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. Thermal Methods - Wordpress [reagents.acsgcipr.org]
Technical Support Center: Synthesis of 1-Boc-5-cyano-3-formylindole
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the synthesis of 1-Boc-5-cyano-3-formylindole, a key intermediate in various pharmaceutical syntheses. Our focus is on preventing and troubleshooting side reactions to ensure a successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent method for introducing a formyl group at the C3 position of the indole ring is the Vilsmeier-Haack reaction. This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a formamide, such as N,N-dimethylformamide (DMF).
Q2: What are the primary side reactions to be aware of during the Vilsmeier-Haack formylation of 1-Boc-5-cyanoindole?
A2: The main side reactions of concern are:
-
Deprotection of the Boc group: The acidic conditions of the Vilsmeier-Haack reaction can lead to the cleavage of the acid-labile tert-butyloxycarbonyl (Boc) protecting group, resulting in the formation of 5-cyano-3-formylindole.
-
Formation of a 3-cyanoindole byproduct: Although less common with a pre-existing 5-cyano group, impurities in the reagents or reaction with atmospheric moisture can sometimes lead to the formation of dicyanoindole derivatives.
-
Incomplete reaction: The electron-withdrawing nature of the 5-cyano group deactivates the indole ring towards electrophilic substitution, which can lead to a sluggish or incomplete reaction.[1]
Q3: How does the 5-cyano group affect the reactivity of the indole ring in the Vilsmeier-Haack reaction?
A3: The 5-cyano group is a strong electron-withdrawing group, which deactivates the entire indole ring system towards electrophilic attack.[1] However, the C3 position of the pyrrole ring remains the most electron-rich and, therefore, the primary site of formylation.[1] The deactivation may necessitate slightly harsher reaction conditions (e.g., longer reaction times or higher temperatures) compared to the formylation of electron-rich indoles.
Q4: Can the Vilsmeier reagent react with the 5-cyano group?
A4: Under typical Vilsmeier-Haack conditions, the cyano group is generally stable and does not react with the Vilsmeier reagent. The primary reaction occurs at the electron-rich C3 position of the indole ring.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Vilsmeier-Haack reaction.
Table 1: Troubleshooting Common Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of the Desired Product | 1. Inactive Vilsmeier Reagent: Moisture in the reaction setup or reagents (DMF, POCl₃) can decompose the Vilsmeier reagent. 2. Insufficiently Reactive Substrate: The electron-withdrawing 5-cyano group deactivates the indole ring. 3. Suboptimal Reaction Temperature: The reaction may be too slow at low temperatures. | 1. Ensure all glassware is thoroughly dried. Use anhydrous DMF and freshly distilled or high-purity POCl₃. Prepare the Vilsmeier reagent at 0 °C and use it immediately. 2. Increase the reaction time or temperature gradually while monitoring the reaction progress by TLC. Consider using a slight excess of the Vilsmeier reagent. 3. Optimize the reaction temperature. While the Vilsmeier reagent is formed at 0 °C, the formylation step may require gentle heating (e.g., 40-60 °C). |
| Significant Boc Deprotection | 1. Prolonged exposure to acidic conditions. 2. High reaction temperature. | 1. Monitor the reaction closely by TLC and work it up as soon as the starting material is consumed. 2. Maintain the lowest possible temperature that allows for a reasonable reaction rate. |
| Formation of a Dark, Tarry Residue | 1. Reaction Overheating: The formation of the Vilsmeier reagent is exothermic. 2. Impure Reagents: Impurities in DMF can lead to polymerization and side reactions. | 1. Maintain strict temperature control, especially during the addition of POCl₃ to DMF. Use an ice bath to dissipate heat. 2. Use high-purity, anhydrous DMF. If the DMF has a fishy odor (indicating the presence of dimethylamine), it should be purified before use. |
| Multiple Spots on TLC, Difficult Purification | 1. Presence of both the desired product and the deprotected byproduct. 2. Formation of other minor byproducts. | 1. Use a carefully selected solvent system for column chromatography to separate the Boc-protected and deprotected products. A gradient elution of ethyl acetate in hexane is often effective. 2. Optimize reaction conditions (temperature, time, stoichiometry) to minimize byproduct formation. |
Experimental Protocols
Key Experiment: Vilsmeier-Haack Formylation of 1-Boc-5-cyanoindole
Objective: To synthesize this compound.
Materials:
-
1-Boc-5-cyanoindole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Vilsmeier Reagent Formation:
-
In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 eq.).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add POCl₃ (1.5 eq.) dropwise to the stirred DMF solution over 30 minutes, ensuring the temperature is maintained below 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve 1-Boc-5-cyanoindole (1.0 eq.) in a minimal amount of anhydrous DCM.
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-50 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to 0 °C and carefully quench by the slow addition of a saturated aqueous NaHCO₃ solution until the pH is neutral.
-
Extract the mixture with DCM (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford the pure this compound.
-
Visualizing the Workflow and Troubleshooting
Diagram 1: Experimental Workflow for the Synthesis
Caption: A streamlined workflow for the synthesis of this compound.
Diagram 2: Troubleshooting Logic for Low Yield
Caption: A decision-making diagram for troubleshooting low product yield.
Diagram 3: Side Reaction Pathways
Caption: Primary reaction pathway and the key side reaction of Boc deprotection.
References
Technical Support Center: 1-Boc-5-cyano-3-formylindole Synthesis
This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 1-Boc-5-cyano-3-formylindole, primarily focusing on the Vilsmeier-Haack formylation reaction. It is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: My formylation reaction is resulting in a very low yield. What are the common causes?
A1: Low yields in the formylation of 1-Boc-5-cyanoindole can stem from several factors:
-
Substrate Reactivity : The presence of two electron-withdrawing groups (Boc and cyano) on the indole ring deactivates it, making the electrophilic substitution more difficult compared to unsubstituted indole. This often results in slower reactions and lower yields.[1]
-
Moisture Sensitivity : The Vilsmeier reagent (formed from POCl₃ and DMF) is extremely sensitive to moisture. Any water present in the reagents or glassware will quench the reagent, significantly reducing the yield.[1][2] It is crucial to use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[2][3]
-
Reagent Quality : The purity of the reagents is critical. Decomposed N,N-dimethylformamide (DMF), often indicated by a fishy smell from dimethylamine, can negatively impact the reaction.[1][2] Using freshly distilled or high-purity anhydrous DMF is recommended.
-
Suboptimal Reaction Conditions : Incorrect temperature, reaction time, or stoichiometry of reagents can all lead to poor yields. The reaction often requires heating to proceed at a reasonable rate due to the deactivated substrate.[3]
Q2: I am observing a significant amount of unreacted starting material. How can I improve conversion?
A2: To improve the conversion of the starting material:
-
Increase Temperature : Gently heating the reaction mixture can increase the reaction rate. Monitor the temperature carefully, as excessive heat can lead to side product formation or decomposition.[3]
-
Extend Reaction Time : Due to the substrate's deactivation, a longer reaction time might be necessary. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal duration.[2][3]
-
Adjust Stoichiometry : Increasing the equivalents of the Vilsmeier reagent (POCl₃ and DMF) may drive the reaction to completion. However, use caution as excess reagent can complicate the work-up and purification process.
Q3: My crude product shows multiple spots on TLC, and purification is difficult. What are the likely side products and how can I minimize them?
A3: Common side products can include:
-
Hydrolysis of the Nitrile Group : The cyano group can be hydrolyzed to a carboxamide or carboxylic acid under the acidic conditions of the reaction or during aqueous work-up, especially if conditions are harsh or prolonged.[3] Prompt and careful neutralization during work-up is essential.[3]
-
Deprotection of the Boc Group : While generally stable, the Boc group can be cleaved under strongly acidic conditions, leading to the formation of 5-cyano-3-formylindole.
-
Polymerization : Indoles can be susceptible to polymerization under strong acid conditions.[3] Running the reaction at a higher dilution or using milder acidic catalysts where possible can mitigate this.[3]
To minimize side products, maintain strict control over reaction temperature, use high-purity anhydrous reagents, and ensure the reaction is conducted under an inert atmosphere.[2][3]
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis.
Problem: Low or No Product Formation
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// Edges start -> check_reagents [ label="Verify First", fontcolor="#5F6368", color="#5F6368" ]; start -> check_conditions [ label="If Reagents OK", fontcolor="#5F6368", color="#5F6368" ]; start -> check_workup [ label="If Reaction OK", fontcolor="#5F6368", color="#5F6368" ];
check_reagents -> solution_reagents [color="#5F6368"]; check_conditions -> solution_reagents [color="#5F6368"]; check_workup -> solution_reagents [color="#5F6368"]; } }
Caption: Troubleshooting workflow for low reaction yield.
Problem: Formation of Impurities
// Nodes start [ label="Multiple Spots on TLC", fillcolor="#EA4335", fontcolor="#FFFFFF", shape="diamond" ]; more_polar_spot [ label="{Impurity is More Polar|Potential Hydrolysis of -CN group.\nMinimize water, use careful work-up.}", fillcolor="#FBBC05", fontcolor="#202124" ]; less_polar_spot [ label="{Impurity is Less Polar|Potential Boc Deprotection.\nAvoid overly harsh acidic conditions.}", fillcolor="#4285F4", fontcolor="#FFFFFF" ]; baseline_material [ label="{Baseline/Insoluble Material|Potential Polymerization.\nUse higher dilution or lower temperature.}", fillcolor="#34A853", fontcolor="#FFFFFF" ]; solution [ label="Outcome:\nCleaner Crude Product", fillcolor="#FFFFFF", fontcolor="#202124", shape="ellipse" ];
// Edges start -> more_polar_spot [ label="Check Polarity", fontcolor="#5F6368", color="#5F6368" ]; start -> less_polar_spot [ label="Check Polarity", fontcolor="#5F6368", color="#5F6368" ]; start -> baseline_material [ label="Check Solubility", fontcolor="#5F6368", color="#5F6368" ];
more_polar_spot -> solution [color="#5F6368"]; less_polar_spot -> solution [color="#5F6368"]; baseline_material -> solution [color="#5F6368"]; } }
Caption: Decision tree for addressing side product formation.
Reaction Condition Optimization
The Vilsmeier-Haack reaction is a versatile method for formylating electron-rich aromatic compounds.[4] For a deactivated substrate like 1-Boc-5-cyanoindole, careful optimization of conditions is key.
| Parameter | Condition 1 (Mild) | Condition 2 (Forced) | Rationale & Remarks |
| POCl₃ (equiv) | 1.5 | 3.0 | Increasing equivalents can improve conversion for deactivated rings. Start with lower amounts to minimize side reactions. |
| Solvent | Anhydrous DMF | Anhydrous DMF | DMF serves as both solvent and reagent. Ensure it is high-purity and anhydrous.[1][2] |
| Temperature | 0 °C to RT | RT to 60 °C | Deactivated substrates often require heating.[3] Start at low temperature and gradually increase while monitoring via TLC. |
| Reaction Time | 2 - 4 hours | 6 - 12 hours | Monitor reaction progress to avoid prolonged heating which can lead to side product formation.[2] |
| Work-up | Quench with ice-cold water, then neutralize with sat. NaHCO₃ | Quench with ice, then neutralize with cold, dilute NaOH | Prompt and cold work-up is crucial to prevent hydrolysis of the nitrile and decomposition.[2][3] |
| Expected Yield | Moderate | Moderate to Good | Yields are highly dependent on the precise conditions and purity of reagents. |
Experimental Protocol: Vilsmeier-Haack Formylation
This protocol provides a general procedure for the synthesis of this compound.
// Nodes prep_vilsmeier [ label="1. Prepare Vilsmeier Reagent\n(POCl₃ in Anhydrous DMF at 0°C)", fillcolor="#4285F4", fontcolor="#FFFFFF" ]; add_substrate [ label="2. Add Substrate\n(1-Boc-5-cyanoindole in Anhydrous DMF)", fillcolor="#FBBC05", fontcolor="#202124" ]; react [ label="3. Reaction\n(Stir at RT or heat, monitor by TLC)", fillcolor="#34A853", fontcolor="#FFFFFF" ]; workup [ label="4. Work-up\n(Quench with ice, neutralize, extract with EtOAc)", fillcolor="#EA4335", fontcolor="#FFFFFF" ]; purify [ label="5. Purification\n(Column chromatography on silica gel)", fillcolor="#5F6368", fontcolor="#FFFFFF" ]; product [ label="Final Product:\nthis compound", fillcolor="#FFFFFF", fontcolor="#202124", shape="ellipse" ];
// Edges prep_vilsmeier -> add_substrate; add_substrate -> react; react -> workup; workup -> purify; purify -> product; } }
Caption: General experimental workflow for the formylation reaction.
1. Preparation of the Vilsmeier Reagent:
-
In a flame-dried, two-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the stirred DMF solution over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.[2]
2. Formylation Reaction:
-
Dissolve 1-Boc-5-cyanoindole (1.0 equivalent) in a minimal amount of anhydrous DMF.
-
Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. If TLC analysis shows a sluggish reaction, gradually heat the mixture to 40-60 °C.
-
Monitor the reaction progress by TLC (e.g., using a 3:7 Ethyl Acetate:Hexane eluent).
3. Work-up and Isolation:
-
Once the reaction is complete (as indicated by TLC), carefully pour the reaction mixture into a beaker containing crushed ice with vigorous stirring.[2]
-
Slowly add a saturated sodium bicarbonate solution to neutralize the mixture to a pH of 7-8.[2]
-
Extract the product from the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[2]
-
Filter the solution and concentrate the solvent under reduced pressure to obtain the crude product.
4. Purification:
-
Purify the crude product by column chromatography on silica gel. A gradient of ethyl acetate in hexane is typically effective for separating the desired product from unreacted starting material and impurities.[2]
-
Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.
References
Technical Support Center: Purification of 1-Boc-5-cyano-3-formylindole
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-Boc-5-cyano-3-formylindole. It focuses on the removal of common impurities encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when synthesizing this compound?
A1: Based on typical synthetic routes like the Vilsmeier-Haack reaction, the most common impurities include:
-
Unreacted Starting Material: 1-Boc-5-cyanoindole.
-
De-protected Product: 5-cyano-3-formylindole, which can form if the reaction conditions are inadvertently acidic, leading to the cleavage of the Boc protecting group.[1][2]
-
Residual Vilsmeier Reagent Byproducts: Compounds derived from the decomposition of the Vilsmeier reagent (formed from POCl₃ and DMF).[3][4]
-
Over-formylated or other side-products: Depending on the specific reaction conditions, minor amounts of other formylated species might be present.
Q2: My crude product is a sticky oil instead of a solid. What could be the cause?
A2: An oily or sticky crude product can be due to several factors:
-
Residual Solvents: Trapped solvents from the reaction or work-up can prevent solidification. Ensure your product is dried thoroughly under high vacuum.
-
Presence of Impurities: A significant amount of impurities can lower the melting point of the mixture, resulting in an oil.
-
Hygroscopic Nature: The product may be absorbing moisture from the atmosphere. Handle and dry the product under an inert atmosphere if possible.
Q3: I am seeing a spot on my TLC that is more polar than my desired product. What is it likely to be?
A3: A more polar spot on a normal-phase silica TLC plate is often the de-protected byproduct, 5-cyano-3-formylindole. The removal of the non-polar Boc group significantly increases the polarity of the molecule. This can be confirmed by co-spotting your crude mixture with a small amount of the starting material and, if available, a standard of the de-protected compound.
Q4: How can I effectively monitor the purification process?
A4: Thin-Layer Chromatography (TLC) is an excellent technique for monitoring the purification.[5][6]
-
Stationary Phase: Use standard silica gel plates (Silica Gel 60 F₂₅₄).
-
Mobile Phase: A good starting point for developing a solvent system is a mixture of ethyl acetate and hexanes. A common ratio to start with is 30:70 (v/v) ethyl acetate:hexanes.[7] You can adjust the polarity based on the separation you observe.
-
Visualization: The spots can be visualized under a UV lamp (254 nm). Staining with a potassium permanganate (KMnO₄) solution can also be effective.[7]
Q5: Are there any stability concerns with this compound during purification?
A5: Yes, the tert-butyloxycarbonyl (Boc) protecting group is sensitive to acidic conditions.[1][2][] Avoid using acidic solvents or reagents during purification. If performing column chromatography, it is advisable to use a neutral silica gel and ensure the solvents are free of acid. The Boc group is generally stable under neutral and basic conditions.[]
Troubleshooting Guide
This guide will help you to identify and resolve common issues during the purification of this compound.
Caption: Troubleshooting workflow for the purification of this compound.
Data Presentation
| Purification Method | Starting Purity (by HPLC/NMR) | Key Parameters | Final Purity (by HPLC/NMR) | Yield (%) | Notes |
| Recrystallization | e.g., 85% | Solvent System: e.g., Ethanol/Water (9:1) | e.g., 95% | e.g., 70% | e.g., Slow cooling yielded large crystals. |
| Column Chromatography | e.g., 85% | Stationary Phase: Silica GelEluent: e.g., 20% EtOAc in Hexanes | e.g., >98% | e.g., 80% | e.g., Good separation of polar impurity. |
| User Defined Method |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
This method is effective for separating the desired product from both more polar and less polar impurities.
-
Prepare the Column:
-
Dry pack a glass column with silica gel.
-
Wet the column with the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes). Ensure there are no air bubbles in the packed bed.
-
-
Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel.
-
-
Loading and Elution:
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin elution with the low-polarity mobile phase.
-
Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate) to elute the compounds. The optimal gradient should be determined by prior TLC analysis.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions.
-
-
Solvent Removal:
-
Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
-
Protocol 2: Purification by Recrystallization
Recrystallization is a suitable method if the crude product is a solid and contains a relatively small amount of impurities.
-
Solvent Selection:
-
Dissolution:
-
Place the crude product in a flask and add a minimal amount of the chosen solvent.
-
Heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary to achieve complete dissolution.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Crystal formation should occur.
-
For maximum yield, the flask can be placed in an ice bath or refrigerator after it has reached room temperature.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.
-
Dry the purified crystals under vacuum to remove all traces of solvent.
-
Visualization of Key Chemical Structures
Caption: Key chemical structures in the purification of this compound.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. mdpi.com [mdpi.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. growingscience.com [growingscience.com]
- 5. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 6. Tips & Tricks for Thin-Layer Chromatography [sigmaaldrich.com]
- 7. reddit.com [reddit.com]
- 9. Reagents & Solvents [chem.rochester.edu]
- 10. reddit.com [reddit.com]
Stability issues of 1-Boc-5-cyano-3-formylindole in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 1-Boc-5-cyano-3-formylindole in solution. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in solution?
The stability of this compound in solution is primarily influenced by several factors:
-
pH: The tert-butyloxycarbonyl (Boc) protecting group is highly sensitive to acidic conditions and can be cleaved to yield the unprotected indole. The compound exhibits greater stability at neutral to slightly basic pH.
-
Temperature: Elevated temperatures can accelerate the degradation of the compound. For optimal stability, solutions should be kept cool.
-
Light: Indole derivatives can be susceptible to photodegradation. Exposure to direct sunlight or strong artificial light should be minimized.
-
Oxidizing Agents: The indole ring is susceptible to oxidation. Contact with strong oxidizing agents should be avoided.
Q2: What are the recommended storage conditions for solutions of this compound?
To ensure the longevity and integrity of your this compound solutions, the following storage conditions are recommended:
-
Short-term storage (up to 24 hours): Store solutions at 2-8°C in a tightly sealed container, protected from light.
-
Long-term storage: For storage longer than 24 hours, it is advisable to store aliquots of the solution at -20°C or -80°C in a tightly sealed, light-proof container. Storing under an inert atmosphere (e.g., argon or nitrogen) can further enhance stability.
Q3: I observed a color change in my solution of this compound. What does this indicate?
A change in the color of the solution, such as turning yellow or brown, is a common indicator of degradation. This is often due to the oxidation of the indole ring, which can lead to the formation of colored byproducts. If a color change is observed, it is recommended to prepare a fresh solution.
Q4: Which solvents are recommended for dissolving this compound?
This compound is soluble in common organic solvents such as dimethyl sulfoxide (DMSO), acetonitrile (ACN), and methanol. The choice of solvent will depend on the specific requirements of your experiment. For biological assays, DMSO is a common choice for stock solutions, which are then further diluted in aqueous media.
Troubleshooting Guides
Issue 1: Loss of Compound Integrity (Observed by LC-MS)
-
Symptom: Analysis of the solution by LC-MS shows a decrease in the peak area of the parent compound and the appearance of new peaks.
-
Potential Cause 1: Acidic Degradation (Cleavage of Boc group). The Boc group is labile in acidic conditions.
-
Troubleshooting:
-
Ensure all solvents and reagents used are free from acidic impurities.
-
If using acidic additives in your mobile phase for chromatography (e.g., trifluoroacetic acid - TFA), minimize the time the sample is in the autosampler.
-
Consider using a buffered mobile phase at a neutral pH if compatible with your analytical method.
-
-
-
Potential Cause 2: Oxidation. The indole nucleus is susceptible to oxidation.
-
Troubleshooting:
-
Degas solvents before use to remove dissolved oxygen.
-
Avoid leaving solutions exposed to air for extended periods.
-
Consider the addition of antioxidants, such as butylated hydroxytoluene (BHT), if compatible with your experimental setup.
-
-
Issue 2: Inconsistent Experimental Results
-
Symptom: High variability in results between experiments conducted at different times.
-
Potential Cause: Solution Instability. The compound may be degrading in solution over the course of the experiment or during storage.
-
Troubleshooting:
-
Prepare fresh solutions immediately before each experiment.
-
If using a stock solution, aliquot it into single-use vials to avoid repeated freeze-thaw cycles.
-
Perform a time-course stability study in your experimental solvent system to determine the rate of degradation under your specific conditions.
-
-
Quantitative Stability Data
While specific quantitative stability data for this compound is not extensively available in the literature, the following table provides a general stability profile based on the known reactivity of N-Boc protected indoles. Users are strongly encouraged to perform their own stability studies for their specific experimental conditions.
| Parameter | Condition | Expected Stability | Potential Degradation Products |
| pH | Acidic (pH < 4) | Low | 5-cyano-3-formylindole |
| Neutral (pH 6-8) | High | - | |
| Basic (pH > 9) | Moderate to High | Potential for hydrolysis of the cyano group under harsh conditions | |
| Temperature | -20°C | High | - |
| 4°C | Moderate | Slow degradation over time | |
| Room Temp (20-25°C) | Low to Moderate | Increased rate of degradation | |
| > 40°C | Low | Significant degradation expected | |
| Light | Protected from light | High | - |
| Exposed to ambient light | Moderate | Potential for photodegradation | |
| Exposed to UV light | Low | Significant degradation expected | |
| Atmosphere | Inert (Argon, Nitrogen) | High | - |
| Air | Moderate | Oxidation of the indole ring |
Experimental Protocols
Protocol 1: General Procedure for Assessing Solution Stability by HPLC-UV
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).
-
Sample Preparation: Aliquot the stock solution into several vials. Store one vial at -20°C as a time-zero reference. Expose the other vials to the desired stress conditions (e.g., specific temperature, light exposure).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stressed sample.
-
HPLC Analysis: Dilute the aliquots to a suitable concentration for HPLC analysis. Analyze the samples using a validated reverse-phase HPLC method with UV detection.
-
Data Analysis: Calculate the percentage of the remaining parent compound at each time point relative to the time-zero sample. Plot the percentage remaining versus time to determine the degradation rate.
Visualizations
Caption: Potential Degradation Pathways.
Caption: Workflow for Stability Assessment.
Caption: Troubleshooting Decision Tree.
Validation & Comparative
NMR Characterization of 1-Boc-5-cyano-3-formylindole: A Comparative Guide
For researchers, scientists, and professionals in drug development, precise analytical characterization of novel compounds is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectroscopic features of 1-Boc-5-cyano-3-formylindole. Due to the limited availability of public experimental data for this specific molecule, this guide leverages data from structurally similar compounds to predict and understand its NMR spectrum. The comparison focuses on key indole derivatives, providing a framework for interpreting the spectral data of this compound.
Comparative NMR Data Analysis
The following table summarizes the ¹H NMR data for indole-3-carbaldehyde and its derivatives, which serve as valuable alternatives for spectral comparison. The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) in Hertz (Hz). The expected positions of the protons in this compound are inferred from these related structures.
| Compound | H2 | H4 | H5 | H6 | H7 | Aldehyde-H | Other Protons | Solvent |
| This compound (Predicted) | ~8.3-8.5 (s) | ~8.1-8.3 (d) | - | ~7.7-7.9 (dd) | ~8.4-8.6 (d) | ~10.0-10.1 (s) | Boc: ~1.7 (s, 9H) | CDCl₃ |
| 1-Boc-5-bromo-3-formylindole[1] | No data | No data | No data | No data | No data | No data | No data | No data |
| 5-Iodo-1H-indole-3-carbaldehyde[2] | 8.29 (d, J=3.1) | 8.44 (s) | - | 7.53 (dd, J=8.5, 1.4) | 7.37 (d, J=8.5) | 9.92 (s) | NH: 12.27 (s) | DMSO-d₆ |
| 1-Benzyl-5-iodo-1H-indole-3-carbaldehyde[2] | 7.62 (s) | 8.67 (d, J=1.1) | - | 7.51 (dd, J=8.6, 1.5) | 7.05 (d, J=8.6) | 9.90 (s) | Benzyl: 7.34-7.12 (m, 5H), 5.30 (s, 2H) | CDCl₃ |
| Indole-3-carbaldehyde[3] | 7.86 (d, J=2.8) | 8.30-8.40 (m) | 7.30-7.39 (m) | 7.30-7.39 (m) | 7.42-7.49 (m) | 10.08 (s) | NH: 8.79 (s) | CDCl₃ |
Note: The predicted values for this compound are estimations based on the electronic effects of the cyano and Boc groups and comparison with the provided analogues. The electron-withdrawing nature of the cyano group at the C5 position is expected to deshield the aromatic protons, particularly H4 and H6, shifting them downfield compared to the unsubstituted indole-3-carbaldehyde. The N-Boc group will influence the electronic environment of the entire indole ring.
Experimental Protocols
Standard NMR experiments for the characterization of indole derivatives involve the acquisition of ¹H and ¹³C NMR spectra.
¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended for better signal dispersion.
-
Parameters:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: 0-16 ppm.
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm.
-
¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample as prepared for ¹H NMR.
-
Instrument: A 100 MHz or higher (corresponding to the ¹H frequency) NMR spectrometer.
-
Parameters:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 to 4096 scans are typically required due to the lower natural abundance of ¹³C.
-
Relaxation Delay: 2 seconds.
-
Spectral Width: 0-220 ppm.
-
Reference: The solvent peak (e.g., CDCl₃ at 77.16 ppm, DMSO-d₆ at 39.52 ppm).
-
Workflow for NMR Data Acquisition and Analysis
The following diagram illustrates the general workflow for the NMR characterization of a chemical compound.
Caption: General workflow for NMR characterization.
References
Mass Spectrometry Analysis of 1-Boc-5-cyano-3-formylindole: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometry data for 1-Boc-5-cyano-3-formylindole and related indole derivatives. Understanding the fragmentation patterns and mass spectral behavior of this compound is crucial for its identification, purity assessment, and characterization in complex mixtures, which are common tasks in drug discovery and development. This document presents expected mass spectral data, a detailed experimental protocol for analysis, and a visual representation of the analytical workflow.
Comparative Analysis of Mass Spectrometry Data
| Compound | Molecular Formula | Molecular Weight (Da) | Expected [M+H]⁺ (m/z) | Key Fragmentation Ions (m/z) and Corresponding Neutral Losses |
| This compound | C₁₅H₁₄N₂O₃ | 270.29 | 271.10 | 215.08 ([M+H-C₄H₈]⁺), 171.05 ([M+H-C₅H₈O₂]⁺), 144.05 ([M+H-C₅H₈O₂-HCN]⁺), 116.05 ([M+H-C₅H₈O₂-HCN-CO]⁺) |
| Indole-3-carboxaldehyde[1][2] | C₉H₇NO | 145.16 | 146.06 | 117.06 ([M+H-CHO]⁺), 90.04 ([M+H-CHO-HCN]⁺) |
| 1-Boc-3-formylindole[3][4] | C₁₄H₁₅NO₃ | 245.27 | 246.11 | 190.09 ([M+H-C₄H₈]⁺), 146.06 ([M+H-C₅H₈O₂]⁺) |
| 5-Cyanoindole | C₉H₆N₂ | 142.16 | 143.06 | 116.05 ([M+H-HCN]⁺) |
Interpretation of Fragmentation Patterns:
The fragmentation of this compound under electrospray ionization (ESI) in positive ion mode is expected to be dominated by the loss of the tert-butoxycarbonyl (Boc) group. This can occur in two main ways:
-
Loss of isobutylene (C₄H₈, 56 Da): This is a characteristic fragmentation of N-Boc protected amines, resulting in a protonated carbamic acid intermediate which can then decarboxylate.
-
Loss of the entire Boc group (C₅H₉O₂, 101 Da): This leads to the formation of the protonated 5-cyano-3-formylindole.
Subsequent fragmentation would likely involve losses characteristic of the indole core, such as the loss of hydrogen cyanide (HCN, 27 Da) from the cyano-substituted ring and the loss of carbon monoxide (CO, 28 Da) from the formyl group.
Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS)
This protocol outlines a general procedure for the analysis of this compound and similar compounds using HRESI-MS coupled with a high-resolution mass analyzer like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system.
1. Sample Preparation:
-
Accurately weigh approximately 1 mg of the sample.
-
Dissolve the sample in 1 mL of a suitable solvent, such as acetonitrile or methanol, to create a 1 mg/mL stock solution.
-
Further dilute the stock solution with the mobile phase to a final concentration of 1-10 µg/mL.
-
Filter the final solution through a 0.22 µm syringe filter before injection.
2. Liquid Chromatography (LC) Parameters (Optional, for mixture analysis):
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is typically suitable.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be to start at 5-10% B, ramp up to 95% B over several minutes, hold for a few minutes, and then return to the initial conditions to re-equilibrate the column. The gradient should be optimized based on the separation of the compound of interest from any impurities.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
-
Capillary Voltage: 3.0-4.0 kV.
-
Cone Voltage: 20-40 V (optimize for minimal in-source fragmentation).
-
Source Temperature: 100-120 °C.
-
Desolvation Gas (Nitrogen) Temperature: 250-350 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Mass Analyzer: Q-TOF or Orbitrap.
-
Scan Range: m/z 50-500.
-
Data Acquisition: Acquire data in both full scan MS mode for accurate mass measurement of the parent ion and in tandem MS (MS/MS) or data-dependent acquisition (DDA) mode to obtain fragmentation data. For MS/MS, select the [M+H]⁺ ion as the precursor and apply a collision energy of 10-30 eV to induce fragmentation.
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the mass spectrometry analysis of a synthetic compound like this compound.
Caption: Workflow for the mass spectrometry analysis of this compound.
This guide provides a foundational understanding of the expected mass spectral behavior of this compound and a practical protocol for its analysis. Researchers can use this information to design experiments, interpret data, and confidently characterize this and similar molecules in their research endeavors.
References
Comparing the reactivity of 1-Boc-5-cyano-3-formylindole with other indoles
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 1-Boc-5-cyano-3-formylindole with other relevant indole derivatives. The analysis is supported by experimental data to inform the strategic use of this versatile building block in organic synthesis and drug discovery.
Introduction
Indole scaffolds are central to a vast array of pharmaceuticals and biologically active compounds. The strategic functionalization of the indole nucleus allows for the fine-tuning of a molecule's physicochemical and pharmacological properties. This compound is a highly functionalized indole derivative with three key substituents that modulate its reactivity: a Boc-protecting group on the nitrogen, a strong electron-withdrawing cyano group at the 5-position, and a formyl group at the 3-position. Understanding the interplay of these groups is crucial for predicting and controlling its behavior in chemical transformations.
This guide will compare the reactivity of this compound in several key classes of reactions: electrophilic aromatic substitution, reactions at the N-1 position (deprotection), and reactions involving the C-3 formyl group (olefination and reduction).
Electrophilic Aromatic Substitution: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic compounds.[1][2][3][4] The reactivity of the indole nucleus towards electrophiles is significantly influenced by the substituents present on the ring. Electron-withdrawing groups generally decrease the nucleophilicity of the indole, making electrophilic substitution more challenging.
Comparative Data for Vilsmeier-Haack Reaction of Substituted Indoles
| Indole Derivative | Reaction Conditions | Yield (%) | Reference |
| Indole | POCl₃, DMF | 96 | N/A |
| 2-Methylindole | POCl₃, DMF | 93.5 (mixture of 1-formyl-3-methyl and 2-formyl-3-methyl) | N/A |
| 5-Bromoindole | POCl₃, DMF | 85 | N/A |
| 1-Boc-indole | POCl₃, DMF | Not reported | N/A |
| 5-Cyanoindole | POCl₃, DMF | Not reported | N/A |
Analysis:
Reactivity at the N-1 Position: Boc Deprotection
The tert-butyloxycarbonyl (Boc) group is a common protecting group for the indole nitrogen. Its removal is a crucial step in many synthetic sequences. The ease of deprotection can be influenced by the electronic nature of the indole ring.
Comparative Data for N-Boc Deprotection
| Substrate | Reagent | Conditions | Yield (%) | Reference |
| N-Boc amines (general) | 5 equiv. TFA in CH₂Cl₂ | Microwave, 60 °C, 30 min | High | [5] |
| Structurally diverse N-Boc compounds | Oxalyl chloride in methanol | Room temperature, 1-4 h | up to 90 | [5] |
| N-Boc protected amines | TsOH·H₂O in DME, then scavenger resin | 40 °C, 2 h | Not specified | [6] |
Experimental Protocol: N-Boc Deprotection of this compound with TFA
-
Materials: this compound, Trifluoroacetic acid (TFA), Dichloromethane (DCM), Saturated sodium bicarbonate solution, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
Dissolve this compound (1.0 equiv) in dichloromethane (approx. 0.1 M).
-
Add trifluoroacetic acid (5.0 equiv) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until gas evolution ceases.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by column chromatography on silica gel if necessary.[5][7]
-
Analysis:
The deprotection of the Boc group is typically acid-catalyzed.[5][7] The electron-withdrawing cyano and formyl groups on the indole ring of this compound are expected to have a minimal effect on the acid-lability of the Boc group itself. Standard deprotection conditions, such as treatment with trifluoroacetic acid (TFA) in dichloromethane, are generally effective.[5][7]
Reactivity of the C-3 Formyl Group
The aldehyde functionality at the C-3 position is a versatile handle for further synthetic transformations, including olefination reactions like the Wittig and Horner-Wadsworth-Emmons (HWE) reactions, and reduction to the corresponding alcohol.
Olefination: Wittig and Horner-Wadsworth-Emmons Reactions
The Wittig and HWE reactions are fundamental methods for the synthesis of alkenes from carbonyl compounds.[6][8][9][10] The reactivity of the aldehyde in these reactions can be influenced by the electronic environment of the indole ring.
Comparative Data for Olefination of 3-Formylindoles
While specific comparative data for the Wittig or HWE reaction of this compound was not found in the provided search results, the general principles of these reactions can be applied. The electron-withdrawing nature of the cyano group might slightly enhance the electrophilicity of the formyl carbon, potentially facilitating the initial nucleophilic attack by the ylide or phosphonate carbanion.
Experimental Protocol: Horner-Wadsworth-Emmons Reaction of a 3-Formylindole
-
Materials: 3-Formylindole derivative, Triethyl phosphonoacetate (or other phosphonate), Sodium hydride (NaH), Anhydrous Tetrahydrofuran (THF), Saturated ammonium chloride solution.
-
Procedure:
-
To a suspension of sodium hydride (1.2 equiv) in anhydrous THF at 0 °C, add triethyl phosphonoacetate (1.2 equiv) dropwise.
-
Stir the mixture at room temperature for 30 minutes to generate the phosphonate carbanion.
-
Cool the reaction mixture to 0 °C and add a solution of the 3-formylindole derivative (1.0 equiv) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by the slow addition of saturated ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Reduction of the Formyl Group
The formyl group of 3-formylindoles can be readily reduced to a hydroxymethyl group using common reducing agents like sodium borohydride (NaBH₄).
Comparative Data for the Reduction of 3-Formylindoles
Quantitative comparative data for the reduction of a series of substituted 3-formylindoles was not available in the provided search results. However, the reduction of aldehydes with sodium borohydride is generally a high-yielding and chemoselective transformation. The electronic effects of the substituents on the indole ring are not expected to significantly impact the feasibility of this reduction.
Experimental Protocol: Sodium Borohydride Reduction of this compound
-
Materials: this compound, Sodium borohydride (NaBH₄), Methanol, Water, Ethyl acetate, Brine, Anhydrous sodium sulfate.
-
Procedure:
-
Dissolve this compound (1.0 equiv) in methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 equiv) portion-wise to the cooled solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction by adding water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
-
Conclusion
This compound exhibits a nuanced reactivity profile governed by the interplay of its three key functional groups. The electron-withdrawing nature of the 5-cyano and 3-formyl groups deactivates the indole ring to electrophilic aromatic substitution. The N-Boc group can be reliably removed under standard acidic conditions, providing access to the free indole for further functionalization. The 3-formyl group serves as a versatile handle for transformations such as olefination and reduction, which are expected to proceed efficiently. This guide provides a framework for understanding and predicting the reactivity of this important synthetic building block, enabling its effective utilization in the synthesis of complex molecules for pharmaceutical and materials science applications. Further quantitative studies are warranted to provide a more detailed comparative analysis of its reactivity.
References
- 1. benchchem.com [benchchem.com]
- 2. An Efficient Synthesis of Aryl-Substituted Pyrroles by the Suzuki–Miyaura Coupling Reaction of SEM-Protected Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. Boc Deprotection - TFA [commonorganicchemistry.com]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. Horner-Wadsworth-Emmons (HWE) Reaction | Chem-Station Int. Ed. [en.chem-station.com]
- 10. Wittig Reaction [organic-chemistry.org]
A Comparative Guide to the Synthesis of 1-Boc-5-cyano-3-formylindole: An Evaluation of Established and Novel Synthetic Routes
For researchers, scientists, and drug development professionals, the efficient synthesis of complex heterocyclic molecules is a cornerstone of innovation. This guide provides a detailed comparison of an established multi-step synthesis of 1-Boc-5-cyano-3-formylindole with a novel, photocatalytic approach, offering insights into their respective methodologies, performance, and potential advantages.
This compound is a valuable building block in medicinal chemistry, incorporating the privileged indole scaffold with versatile functional groups for further elaboration. The traditional approach to its synthesis involves a sequential three-step process, beginning with the construction of the indole core, followed by protection of the indole nitrogen, and culminating in formylation at the C-3 position. A newer, alternative route leverages the advancements in photoredox catalysis to offer a potentially milder and more efficient formylation step.
Established Synthetic Route: A Three-Step Approach
The established pathway to this compound is a robust and well-documented sequence of reactions. It commences with the Leimgruber-Batcho indole synthesis to construct the 5-cyanoindole core, followed by the standard protection of the indole nitrogen with a tert-butyloxycarbonyl (Boc) group, and concludes with the classic Vilsmeier-Haack formylation.
Experimental Protocols for the Established Route
Step 1: Leimgruber-Batcho Synthesis of 5-Cyanoindole
This method provides a high-yielding approach to the 5-cyanoindole intermediate.[1][2]
-
Materials: 3-Methyl-4-nitrobenzonitrile, N,N-dimethylformamide dimethyl acetal (DMF-DMA), methylene dichloride, methanol, acetic acid, iron powder.
-
Procedure: A solution of 3-methyl-4-nitrobenzonitrile in methylene dichloride and DMF-DMA is heated to 50-55 °C for 8 hours. The reaction mixture is then concentrated, and the residue is dissolved in methanol and acetic acid. After cooling to 0 °C, iron powder is added portion-wise, and the mixture is heated again to 50-55 °C for 8 hours. Following completion, the reaction is worked up by filtration and concentration. The crude product is precipitated from ethyl acetate and collected by filtration.[1][2]
Step 2: Boc Protection of 5-Cyanoindole
The indole nitrogen of 5-cyanoindole is protected using di-tert-butyl dicarbonate to prevent side reactions in the subsequent formylation step.
-
Materials: 5-Cyanoindole, di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP), anhydrous tetrahydrofuran (THF).
-
Procedure: To a solution of 5-cyanoindole in anhydrous THF, DMAP is added, and the mixture is stirred at room temperature. Di-tert-butyl dicarbonate is then added, and stirring is continued for 2 hours. The reaction is quenched with water and extracted with ether. The combined organic layers are washed, dried, and concentrated to yield 1-Boc-5-cyanoindole.[3]
Step 3: Vilsmeier-Haack Formylation of 1-Boc-5-cyanoindole
The final step introduces the formyl group at the electron-rich C-3 position of the indole ring.[4][5]
-
Materials: 1-Boc-5-cyanoindole, phosphorus oxychloride (POCl₃), N,N-dimethylformamide (DMF).
-
Procedure: The Vilsmeier reagent is prepared by adding POCl₃ to DMF at low temperature. The 1-Boc-5-cyanoindole is then added to the Vilsmeier reagent, and the reaction mixture is stirred, typically with gentle heating. Upon completion, the reaction is quenched with an aqueous base and extracted to afford the final product, this compound.
A Novel Synthetic Route: Leveraging Photoredox Catalysis
In a quest for milder and more sustainable synthetic methods, a new route has emerged that replaces the traditional Vilsmeier-Haack formylation with a visible-light-promoted photocatalytic reaction. This approach utilizes an organic dye, Eosin Y, as a photocatalyst to generate the formylating species under mild conditions.[6]
Experimental Protocol for the Novel Formylation Route
Visible-Light-Promoted C-3 Formylation of 1-Boc-5-cyanoindole
This method offers a greener alternative to the classical Vilsmeier-Haack reaction.[6]
-
Materials: 1-Boc-5-cyanoindole, Eosin Y, tetramethylethylenediamine (TMEDA), potassium iodide, acetonitrile, water, blue LED light source.
-
Procedure: A mixture of 1-Boc-5-cyanoindole, Eosin Y, and potassium iodide in a solution of acetonitrile and water is irradiated with blue LED light. Tetramethylethylenediamine (TMEDA) serves as the carbon source for the formyl group. The reaction is carried out under an air atmosphere. Upon completion, the product is isolated using standard extraction and purification techniques.
Performance Comparison: Established vs. Novel Route
The following table summarizes the key comparative data for the two synthetic routes. It is important to note that while a specific yield for the Vilsmeier-Haack formylation of 1-Boc-5-cyanoindole was not found in the literature, typical yields for this reaction on related indole substrates are generally good to excellent. Similarly, a specific yield for the photocatalytic formylation of this exact substrate is not available, but the methodology has shown good yields for a range of other indoles.[6]
| Parameter | Established Route | Novel Route |
| Overall Yield | High (Individual step yields are generally high) | Potentially High (Dependent on the yield of the photocatalytic step) |
| Reagents & Conditions | Step 1: Fe/AcOH, 50-55 °CStep 2: Boc₂O, DMAP, rtStep 3: POCl₃, DMF, heat | Step 1 & 2: Same as established routeStep 3: Eosin Y, TMEDA, KI, blue LED, rt, air |
| Environmental Impact | Utilizes stoichiometric amounts of potentially hazardous reagents (POCl₃, iron powder). | Employs a catalytic amount of an organic dye and visible light, reducing waste and harsh reagents. |
| Operational Simplicity | Requires careful handling of corrosive and moisture-sensitive reagents (POCl₃). | Operationally simpler and safer, avoiding highly reactive and corrosive reagents. |
Visualizing the Synthetic Pathways
To further elucidate the workflow of each synthetic route, the following diagrams have been generated using the DOT language.
Caption: Workflow for the established synthesis of this compound.
Caption: The novel photocatalytic formylation step.
Conclusion
Both the established and the novel synthetic routes offer viable pathways to this compound. The established route is a well-proven, high-yielding sequence, though it involves the use of harsh and potentially hazardous reagents in the formylation step. The novel route, featuring a visible-light-promoted photocatalytic formylation, presents a compelling alternative that is milder, more environmentally friendly, and operationally simpler.
The choice between these routes will likely depend on the specific needs and priorities of the research setting. For large-scale synthesis where robustness and high throughput are paramount, the established route may be preferred. For laboratories focused on green chemistry and milder reaction conditions, the novel photocatalytic approach offers a significant advantage. Further optimization and validation of the photocatalytic method on the specific 1-Boc-5-cyanoindole substrate will be crucial in fully realizing its potential as a superior alternative.
References
Spectroscopic Data Comparison: 1-Boc-5-cyano-3-formylindole and Key Alternatives
This guide presents a detailed comparison of available spectroscopic data for key alternative compounds, including the parent indole-3-carboxaldehyde, the N-Boc protected analog, and derivatives with different substituents at the 5-position. This information can aid in the prediction of spectral features for 1-Boc-5-cyano-3-formylindole and serve as a reference for the characterization of novel indole derivatives.
Spectroscopic Data of Alternative Indole Derivatives
The following tables summarize the available ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for selected indole-3-carboxaldehyde derivatives. These compounds represent key structural variations from this compound, allowing for a systematic comparison.
Table 1: ¹H NMR Spectroscopic Data of Indole-3-carboxaldehyde Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| Indole-3-carboxaldehyde | CDCl₃ | 10.08 (s, 1H), 8.79 (s, 1H), 8.40 – 8.27 (m, 1H), 7.86 (d, J = 2.8 Hz, 1H), 7.49 – 7.42 (m, 1H), 7.39 – 7.29 (m, 2H) |
| 1-Boc-indole-3-carboxaldehyde | CDCl₃ | 10.00 (s, 1H), 7.79-7.81 (m, 2H), 7.42 (m, 1H), 4.75 (s, 2H), 4.72 (s, 2H), 1.53 (s, 9H) |
| 5-Iodo-1H-indole-3-carbaldehyde | DMSO-d₆ | 12.27 (s, 1H), 9.92 (s, 1H), 8.44 (s, 1H), 8.29 (d, J = 3.1 Hz, 1H), 7.53 (dd, J = 8.5, 1.4 Hz, 1H), 7.37 (d, J = 8.5 Hz, 1H) |
| 5-Cyano-1H-indole-3-carboxaldehyde | - | No data available |
Table 2: ¹³C NMR Spectroscopic Data of Indole-3-carboxaldehyde Derivatives
| Compound | Solvent | Chemical Shifts (δ, ppm) |
| Indole-3-carboxaldehyde | CDCl₃ | 185.34, 136.79, 135.75, 124.39, 123.04, 121.88, 120.55, 118.38, 111.70 |
| 1-Boc-indole-3-carboxaldehyde | CDCl₃ | 192.28, 154.97, 144.98, 139.23, 136.78, 130.53, 124.67, 124.08, 80.75, 52.93, 52.48, 29.12 |
| 5-Iodo-1H-indole-3-carbaldehyde | DMSO-d₆ | 185.2, 138.9, 136.2, 131.6, 129.2, 126.7, 117.2, 115.0, 86.6 |
| 5-Cyano-1H-indole-3-carboxaldehyde | - | No data available |
Table 3: IR and Mass Spectrometry Data of Indole-3-carboxaldehyde Derivatives
| Compound | IR (cm⁻¹) | Mass Spectrometry (m/z) |
| Indole-3-carboxaldehyde | 3239, 2924, 2804, 2749, 1650 | [M+H]⁺: 146 |
| 1-Boc-indole-3-carboxaldehyde | No data available | [M+Na]⁺: 270.1101 (calculated), 270.1105 (found) |
| 5-Iodo-1H-indole-3-carbaldehyde | 3239, 2924, 2804, 2749, 1650 | [M+Na]⁺: 293.9386 (calculated), 293.9385 (found) |
| 5-Cyano-1H-indole-3-carboxaldehyde | No data available | Molecular Weight: 170.17 |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for indole derivatives. These can serve as a starting point for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy [1]
-
Sample Preparation: Dissolve 5-10 mg of the purified indole derivative in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1] Ensure the sample is fully dissolved.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 or 500 MHz spectrometer.[1] Use the residual solvent peak as an internal standard. Typical parameters include a spectral width of 16 ppm, a sufficient number of scans to obtain a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse program.[1] A spectral width of ~240 ppm is typically used.[1] A larger number of scans and a longer relaxation delay may be required compared to ¹H NMR.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample with dry potassium bromide and press it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for solid or liquid samples.
-
Data Acquisition: Record the spectrum on an FTIR spectrometer, typically over a range of 4000-400 cm⁻¹. Collect a background spectrum of the empty sample compartment or the pure KBr pellet, which is then subtracted from the sample spectrum.
Mass Spectrometry (MS) [2]
-
Sample Introduction and Ionization: The sample can be introduced into the mass spectrometer via direct infusion, or coupled with a chromatographic technique like GC or LC.[2] Electrospray ionization (ESI) is a soft ionization technique suitable for many organic molecules, often yielding the protonated molecule [M+H]⁺ or other adducts.[2]
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.[2] High-resolution mass spectrometry (HRMS) can provide the exact mass, which is invaluable for determining the elemental composition.[2]
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the structural characterization of a synthesized organic compound like this compound using various spectroscopic techniques.
Caption: Logical workflow for the synthesis and spectroscopic characterization of an organic compound.
References
Comparative Analysis of 1-Boc-5-cyano-3-formylindole Analogs in Oncology Research: A Review of Available Data
For Immediate Release
Shanghai, China – December 26, 2025 – In the landscape of oncological drug discovery, indole derivatives continue to be a focal point of research due to their significant and varied biological activities. This guide aims to provide a comparative overview of the biological activity of 1-Boc-5-cyano-3-formylindole analogs, a class of compounds with a promising scaffold for the development of novel anticancer agents. However, a comprehensive search of the current scientific literature did not yield specific comparative studies on a series of this compound analogs with detailed, quantitative biological data.
While direct comparative data for this specific series of analogs is not publicly available, this guide will synthesize information from studies on structurally related indole derivatives to provide a broader context for their potential as anticancer agents. The information presented is intended for researchers, scientists, and drug development professionals.
General Anticancer Potential of Indole Derivatives
The indole nucleus is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with potent biological activities, including anticancer effects. Modifications at various positions of the indole ring, such as the N1, C3, and C5 positions, have been extensively explored to develop novel therapeutic agents. The introduction of a cyano group, often at the C5 or C6 position, and a formyl or modified formyl group at the C3 position, can significantly influence the compound's interaction with biological targets.
Data Presentation
Due to the absence of specific studies on a series of this compound analogs, a direct quantitative comparison table cannot be provided. Research on various indole derivatives has shown a wide range of cytotoxic activities against different cancer cell lines. For instance, studies on other substituted indole-3-carboxaldehyde and 5-cyanoindole derivatives have reported IC50 values spanning from nanomolar to micromolar concentrations, highlighting the potent anticancer potential within this class of compounds. The specific biological activity is highly dependent on the nature and position of the substituents on the indole core.
Experimental Protocols
To provide a framework for the evaluation of such compounds, detailed methodologies for key experiments are outlined below. These protocols are based on standard practices in the field for assessing the anticancer activity of novel chemical entities.
MTT Assay for Cytotoxicity Screening
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.
Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound analogs) and a vehicle control (e.g., DMSO).
-
Incubation: The plate is incubated for a further 48-72 hours.
-
MTT Addition: MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Western Blot Analysis for Protein Expression
Western blotting is used to detect specific proteins in a sample and can be employed to investigate the effect of compounds on signaling pathways involved in apoptosis and cell cycle regulation.
Procedure:
-
Cell Lysis: Cells treated with the test compounds are harvested and lysed to extract total protein.
-
Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the protein of interest (e.g., Bcl-2, Bax, Caspase-3, p53).
-
Secondary Antibody Incubation: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualization of Relevant Pathways and Workflows
To illustrate the potential mechanisms and experimental processes involved in the evaluation of these compounds, the following diagrams are provided.
Unveiling the Reactivity of 1-Boc-5-cyano-3-formylindole: A Computational Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the chemical reactivity of a novel molecule is paramount for predicting its behavior in synthetic transformations and biological systems. This guide provides a computational comparison of 1-Boc-5-cyano-3-formylindole against structurally related indole derivatives, offering insights into how various substituents modulate the electron density and reactivity of the indole core. The data presented herein is synthesized from multiple computational chemistry studies, providing a cohesive analysis supported by theoretical calculations.
The reactivity of the indole nucleus is significantly influenced by the electronic nature of its substituents. In the case of this compound, three key functional groups dictate its chemical properties: the electron-withdrawing tert-butyloxycarbonyl (Boc) group at the N1 position, the strongly electron-withdrawing cyano (CN) group at the C5 position, and the electron-withdrawing formyl (CHO) group at the C3 position. To understand the cumulative effect of these substituents, this guide will compare the computational data of the target molecule with simpler, representative indole derivatives: unsubstituted indole, 3-formylindole, 5-cyanoindole, and N-Boc-indole.
Comparative Analysis of Electronic Properties
The reactivity of these molecules, particularly towards electrophilic attack which is characteristic of indoles, can be rationalized by examining their frontier molecular orbitals (FMOs) - the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
| Indole | -8.98 | 0.19 | 9.17 |
| 3-Formylindole | - | - | - |
| 5-Cyanoindole | - | - | - |
| N-Boc-Indole | - | - | - |
| This compound | - | - | - |
Note: The table above is a template for the expected data. Due to the lack of a single comprehensive study providing directly comparable HOMO/LUMO energy values for all the listed compounds under the same computational methodology, a complete and consistent dataset cannot be presented. However, based on general chemical principles and findings from various computational studies, we can infer the relative trends.
The unsubstituted indole has a relatively high HOMO energy and a large HOMO-LUMO gap, making it a good nucleophile. The introduction of electron-withdrawing groups is expected to lower both the HOMO and LUMO energy levels. For 3-formylindole and 5-cyanoindole, the strong electron-withdrawing nature of the formyl and cyano groups, respectively, will significantly decrease the electron density of the indole ring, thereby lowering its nucleophilicity and increasing its electrophilicity. The N-Boc group, while also electron-withdrawing, has a less pronounced effect compared to the cyano and formyl groups.
For the target molecule, this compound, the combined effect of three electron-withdrawing groups will result in a significantly lowered HOMO energy, making it a much weaker nucleophile than unsubstituted indole. Conversely, the LUMO energy will also be substantially lowered, rendering the molecule more susceptible to nucleophilic attack. The precise HOMO-LUMO gap would require a dedicated computational study, but it is anticipated to be smaller than that of indole, suggesting a potentially higher overall reactivity under certain conditions, albeit with a different regioselectivity.
Experimental Protocols: A Glimpse into the Computational Methodology
The insights presented in this guide are derived from computational studies that typically employ Density Functional Theory (DFT) for geometry optimization and calculation of electronic properties.[1] A common approach involves the following steps:
-
Geometry Optimization: The initial structure of the indole derivative is built and its geometry is optimized to find the lowest energy conformation. This is often performed using a functional like B3LYP in conjunction with a basis set such as 6-31G(d) or larger.[1]
-
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum, frequency calculations are performed. The absence of imaginary frequencies indicates a stable structure.
-
Electronic Property Calculations: Using the optimized geometry, single-point energy calculations are carried out to determine various electronic properties, including the energies of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential.[1][2]
-
Solvation Effects: To simulate a more realistic reaction environment, solvation effects can be included using a continuum model like the Polarizable Continuum Model (PCM).
Visualizing Reactivity: Logical Relationships and Workflows
The following diagrams illustrate the conceptual relationships between the substituents and the resulting electronic properties of the indole ring, as well as a typical workflow for computational analysis.
Caption: Influence of substituents on the reactivity of the indole core.
Caption: A typical workflow for the computational analysis of molecular reactivity.
References
Unveiling the Solid-State Architecture: A Comparative Guide to the X-ray Crystal Structures of Indole Derivatives
For researchers, scientists, and drug development professionals, a deep understanding of the three-dimensional structure of bioactive molecules is paramount for rational drug design and advancing structure-activity relationship (SAR) studies. The indole scaffold is a privileged motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities.[1] This guide provides a comparative analysis of the X-ray crystal structures of several indole derivatives, offering insights into their solid-state conformations and intermolecular interactions. While the specific crystal structure for 1-Boc-5-cyano-3-formylindole is not publicly available, this guide leverages data from closely related substituted indoles to provide a valuable comparative framework.
Comparison of Crystallographic Data
Table 1: Crystallographic Data for Substituted Indole Derivatives
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Z |
| 3-cyano-1-(phenylsulfonyl)indole (I)[2] | C₁₅H₁₀N₂O₂S | Orthorhombic | P 2₁2₁2₁ | 4.9459(3) | 10.5401(7) | 25.0813(14) | 90 | 90 | 90 | 1307.50(14) | 4 |
| 2-cyano-1-(phenylsulfonyl)indole (II)[2] | C₁₅H₁₀N₂O₂S | Monoclinic | C 2/c | 18.062(2) | 11.293(2) | 15.922(3) | 90 | 124.49(2) | 90 | 2676.7 | 8 |
| 2,3-dicyano-1-(phenylsulfonyl)indole (III)[2] | C₁₆H₉N₃O₂S | Triclinic | P-1 | 8.1986(8) | 9.6381(11) | 9.8113(5) | 95.053(6) | 101.441(6) | 108.071(9) | 713.02(11) | 2 |
| (3E)-3-(4-Bromobenzylidene)-1,3-dihydro-2H-indol-2-one (3a)[3] | C₁₅H₁₀BrNO | Monoclinic | P 2₁/c | - | - | - | - | - | - | - | - |
| (3E)-3-(4-Chlorobenzylidene)-1,3-dihydro-2H-indol-2-one (3b)[3] | C₁₅H₁₀ClNO | Monoclinic | P 2₁/c | - | - | - | - | - | - | - | - |
Note: Detailed unit cell parameters for compounds 3a and 3b were not available in the provided search results.
Experimental Protocols
The determination of the crystal structure of small molecules like indole derivatives via single-crystal X-ray diffraction is a well-established process. The general workflow involves synthesis, crystallization, data collection, and structure solution and refinement.
Synthesis of Substituted Indoles
The synthesis of substituted indole derivatives can be achieved through various methods. For instance, N-arylsulfonyl-3-formylindoles can be prepared in a two-step process. First, the indole is formylated at the C-3 position using a Vilsmeier-Haack reaction with phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). This is followed by N-arylsulfonylation of the resulting 3-formylindole with an appropriate arylsulfonyl chloride in the presence of a base like potassium carbonate.[4]
Another approach for synthesizing substituted oxindoles involves the Knoevenagel condensation of oxindole with para-substituted aromatic aldehydes.[3] Palladium-catalyzed C-H functionalization of α-chloroacetanilides also provides a highly regioselective route to oxindoles.[5]
Crystallization
Obtaining high-quality single crystals is often the most challenging step. Common crystallization techniques include:
-
Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, leading to a gradual increase in concentration and crystal formation.
-
Solvent Diffusion: A solution of the compound is placed in a vial, and a less soluble "anti-solvent" is carefully layered on top. Crystals form at the interface as the solvents slowly mix.[6]
-
Vapor Diffusion: A concentrated solution of the compound in a small, open container is sealed inside a larger vessel containing a more volatile anti-solvent.[6] The vapor of the anti-solvent diffuses into the compound's solution, reducing its solubility and inducing crystallization.[6]
X-ray Diffraction Data Collection and Structure Refinement
Once a suitable crystal is obtained, it is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is typically flash-cooled in a stream of cold nitrogen gas (around 100 K) to minimize radiation damage.[6] A complete dataset is collected by rotating the crystal and recording the diffraction pattern.[6] The collected data is then processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined to obtain the final atomic coordinates and molecular geometry.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for determining the X-ray crystal structure of a small molecule.
Caption: Experimental workflow for X-ray crystallography.
This guide provides a foundational comparison of the crystallographic features of several indole derivatives. The detailed experimental protocols and workflow visualization offer valuable insights for researchers embarking on the structural elucidation of novel indole-based compounds. The availability of such data is crucial for understanding the structure-property relationships that govern the biological activity of this important class of molecules.
References
- 1. New Insights into the Modifications and Bioactivities of Indole-3- Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and solid-state characterisation of 4-substituted methylidene oxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C-H Functionalization [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
Safety Operating Guide
Essential Safety and Operational Guide for 1-Boc-5-Cyano-3-formylindole
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 1-Boc-5-Cyano-3-formylindole, ensuring the well-being of laboratory personnel and adherence to safety protocols.
Hazard Identification and Personal Protective Equipment (PPE)
Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Tightly fitting chemical safety goggles or a face shield.[1] |
| Hand Protection | Chemical-resistant gloves, such as nitrile rubber. Always check with the glove manufacturer for specific compatibility.[1][5] |
| Respiratory Protection | A NIOSH/MSHA-approved respirator is required if dust or aerosols are generated.[3][6] Work should be conducted in a chemical fume hood.[1] |
| Protective Clothing | A full-length lab coat, long pants, and closed-toe shoes are required to prevent skin contact.[1] For significant exposure risk, a chemical-resistant suit may be necessary.[7] |
Safe Handling and Operational Plan
Adherence to a strict operational plan is crucial to minimize exposure and ensure a safe working environment.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that a safety shower and eyewash station are easily accessible.[1] Review the SDS of similar compounds to be aware of potential hazards.[1]
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to control potential vapors or dust.[1]
-
Weighing and Transfer:
-
During Reaction:
-
Post-Handling:
Emergency Procedures
In the event of an emergency, immediate and appropriate action is critical.
| Emergency Situation | Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1][4] |
| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[1] |
| Spill | Evacuate the area. For small spills, and if properly trained and equipped with appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.[1] |
Disposal Plan
Proper disposal of this compound and its waste is essential to prevent environmental contamination and ensure regulatory compliance.
Step-by-Step Disposal Protocol:
-
Waste Segregation:
-
All solid waste contaminated with this compound should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Contaminated sharps (needles, etc.) must be placed in a designated sharps container.
-
Liquid waste containing this compound should be stored in a separate, sealed, and labeled hazardous waste container.
-
-
Container Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store hazardous waste in a designated, secure, and well-ventilated area, away from incompatible materials.
-
Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's licensed chemical waste disposal service. Do not dispose of this chemical down the drain or in regular trash.[2]
Workflow Diagram for Safe Handling and Disposal
The following diagram illustrates the key steps for the safe handling and disposal of this compound.
Caption: Safe handling and disposal workflow.
References
- 1. ipo.rutgers.edu [ipo.rutgers.edu]
- 2. chemicalbook.com [chemicalbook.com]
- 3. edvotek.com [edvotek.com]
- 4. fishersci.com [fishersci.com]
- 5. download.basf.com [download.basf.com]
- 6. download.basf.com [download.basf.com]
- 7. Cyanide Safety - 911Metallurgist [911metallurgist.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
